ZG-10
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H27N7O2 |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N-[3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C28H27N7O2/c1-35(2)17-5-9-26(36)31-22-12-10-20(11-13-22)27(37)32-23-7-3-8-24(18-23)33-28-30-16-14-25(34-28)21-6-4-15-29-19-21/h3-16,18-19H,17H2,1-2H3,(H,31,36)(H,32,37)(H,30,33,34)/b9-5+ |
InChI Key |
VZEONOGFXYTZGT-WEVVVXLNSA-N |
SMILES |
CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=CC(=N3)C4=CN=CC=C4 |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=CC(=N3)C4=CN=CC=C4 |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=CC(=N3)C4=CN=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
ZG-10 (JNK-IN-2): A Technical Guide to its Mechanism of Action as a Covalent JNK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of ZG-10, also known as JNK-IN-2, a potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNKs). This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved in its characterization.
Core Mechanism of Action
This compound is an irreversible inhibitor of the JNK family of kinases (JNK1, JNK2, and JNK3)[1][2][3]. Its mechanism of action is based on the formation of a covalent bond with a conserved cysteine residue located in the ATP-binding site of the JNK enzymes[1][4]. This covalent modification leads to the irreversible inactivation of the kinase, thereby blocking its downstream signaling activities.
The discovery of this compound (referred to as JNK-IN-2 in the primary literature) was part of a structure-based drug design effort to develop potent and selective JNK inhibitors[1]. The inhibitor was designed to possess an electrophilic acrylamide "warhead" that can react with the thiol group of the target cysteine residue[1][5]. Crystallographic studies of a related compound, JNK-IN-7, with JNK3 have confirmed that the inhibitor binds in the ATP pocket and forms a covalent bond with Cys154[1][5]. This cysteine residue is conserved across the JNK isoforms (Cys116 in JNK2)[1]. The formation of this covalent bond is critical for the high potency of this class of inhibitors[1].
Quantitative Data
The inhibitory activity of this compound and related compounds has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Compound | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) |
| This compound (JNK-IN-2) | 809 | 1140 | 709 |
| JNK-IN-1 | >10000 | >10000 | 5000 |
| JNK-IN-7 | 32 | 110 | 23 |
| JNK-IN-8 | 4.7 | 13 | 1.8 |
| JNK-IN-11 | 2.1 | 4.8 | 1.1 |
Table 1: Biochemical IC50 values of this compound and related covalent JNK inhibitors against JNK1, JNK2, and JNK3. Data extracted from Zhang et al., 2012.[1]
| Kinase | Percent of Control (%) @ 1 µM JNK-IN-8 |
| JNK1 | 0.1 |
| JNK2 | 0.2 |
| JNK3 | 0.1 |
| IRAK1 | 0.5 |
| PIK3C3 | 2.2 |
| PIP5K3 | 3.5 |
| PIP4K2C | 4.1 |
Table 2: Kinome scan data for JNK-IN-8, a closely related analog of this compound, demonstrating its high selectivity for JNK kinases. The data represents the percentage of the kinase bound to the beads relative to a DMSO control. A lower percentage indicates stronger binding of the inhibitor. Data from Zhang et al., 2012.[1]
Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis[6][7]. The pathway is a tiered cascade of protein kinases. This compound acts at the level of JNK, preventing the phosphorylation of its downstream substrates.
Experimental Protocols
The following are summaries of key experimental protocols used in the characterization of this compound and related compounds, based on the methodologies described in the primary literature[1][5].
In Vitro Kinase Assay (Z'-LYTE™ Assay)
This assay is used to determine the IC50 values of inhibitors against purified kinases.
-
Reagents : Recombinant JNK1, JNK2, or JNK3 enzyme, ATP, a specific peptide substrate, and the test compound (e.g., this compound) at various concentrations.
-
Procedure :
-
The kinase, peptide substrate, and inhibitor are pre-incubated in a buffer solution.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
A development reagent is added to stop the reaction and generate a signal.
-
The signal is measured using a fluorescence plate reader. The degree of peptide phosphorylation is inversely proportional to the fluorescence signal.
-
-
Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. IC50 values are then determined by fitting the data to a dose-response curve.
Cellular Assay for c-Jun Phosphorylation
This assay measures the ability of the inhibitor to block JNK activity within a cellular context by assessing the phosphorylation of its direct substrate, c-Jun.
-
Cell Culture : A suitable cell line (e.g., HEK293) is cultured in appropriate media.
-
Treatment : Cells are pre-treated with the JNK inhibitor (e.g., this compound) at various concentrations for a specified time.
-
Stimulation : The JNK pathway is activated by treating the cells with a stimulus such as anisomycin or UV radiation.
-
Lysis : Cells are lysed to extract total protein.
-
Western Blotting :
-
Protein concentrations are determined, and equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is probed with a primary antibody specific for phosphorylated c-Jun (at Ser63).
-
A secondary antibody conjugated to a detection enzyme is used, and the signal is visualized.
-
The membrane is also probed for total c-Jun and a loading control (e.g., actin) to ensure equal protein loading.
-
-
Analysis : The intensity of the phosphorylated c-Jun band is quantified and normalized to the total c-Jun and loading control bands.
References
- 1. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound 1408077-04-2 | MCE [medchemexpress.cn]
- 4. Discovery of potent and selective covalent inhibitors of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. paulogentil.com [paulogentil.com]
The Biological Activity of ZG-10 (JNK-IN-2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZG-10, also known as JNK-IN-2, is a potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNKs). As a member of the mitogen-activated protein kinase (MAPK) family, JNKs are critical mediators of cellular responses to a variety of stress signals, including inflammatory cytokines, ultraviolet radiation, and heat shock. The JNK signaling pathway is implicated in a wide array of physiological and pathological processes, such as apoptosis, inflammation, cell proliferation, and differentiation. Consequently, inhibitors of JNKs, like this compound, are valuable tools for dissecting these cellular mechanisms and hold therapeutic potential for a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[1][2] This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.
Mechanism of Action
This compound functions as an irreversible inhibitor of JNKs by forming a covalent bond with a conserved cysteine residue within the ATP-binding site of the kinase.[3][4] Specifically, in JNK3, this covalent modification occurs at Cysteine-154 (Cys-154).[3][5] This covalent binding mechanism contributes to the high potency and prolonged duration of action of this compound. The acrylamide "warhead" in the structure of this compound is the reactive group that engages in a Michael addition reaction with the sulfhydryl group of the cysteine residue.[3]
The JNK signaling cascade is a multi-tiered pathway. It is typically initiated by upstream kinases (MAPKKKs and MAPKKs) that are activated by cellular stress. These kinases ultimately phosphorylate and activate JNK. Activated JNK then phosphorylates a range of downstream substrates, most notably the transcription factor c-Jun. The phosphorylation of c-Jun enhances its transcriptional activity, leading to the expression of genes involved in various cellular responses.[6] By inhibiting JNK, this compound effectively blocks these downstream signaling events.
Quantitative Data
The inhibitory activity of this compound against the three JNK isoforms has been quantified through biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | Assay Type | IC50 (nM) | Reference |
| JNK1 | Biochemical | 809 | |
| JNK2 | Biochemical | 1140 | |
| JNK3 | Biochemical | 709 | |
| p-c-Jun (HeLa cells) | Cellular | ~100 (for JNK-IN-5, a close analog) | [4] |
| p-c-Jun (A375 cells) | Cellular | ~30 (for JNK-IN-5, a close analog) | [4] |
Signaling Pathway
The following diagram illustrates the JNK signaling pathway and the point of intervention by this compound.
Experimental Protocols
Biochemical Kinase Assay (Z'-LYTE Assay Format)
This protocol is adapted from the methods described in Zhang et al., 2012.[4]
Objective: To determine the in vitro inhibitory potency of this compound against JNK1, JNK2, and JNK3.
Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes
-
Ser/Thr 04 Peptide substrate
-
ATP
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
Z'-LYTE Kinase Assay Kit (or similar fluorescence-based kinase assay)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 10 µL final reaction volume, combine the JNK enzyme (e.g., 3.3-13.3 ng of JNK1), the peptide substrate (e.g., 2 µM), and the desired concentration of this compound in the assay buffer.
-
Initiate the kinase reaction by adding ATP to a final concentration that is approximately the Km for the respective JNK isoform.
-
Incubate the reaction at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and measure the kinase activity according to the instructions of the Z'-LYTE Kinase Assay Kit. This typically involves adding a development reagent that reacts with the phosphorylated and unphosphorylated substrate to produce a FRET signal.
-
Measure the fluorescence on a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay for Inhibition of c-Jun Phosphorylation
This protocol is a generalized method based on the principles described in Zhang et al., 2012.[4]
Objective: To assess the ability of this compound to inhibit JNK activity in a cellular context by measuring the phosphorylation of its substrate, c-Jun.
Materials:
-
HeLa or A375 cells
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
JNK pathway activator (e.g., Anisomycin or UV radiation)
-
Lysis buffer
-
Primary antibody against phospho-c-Jun (Ser73)
-
Primary antibody against total c-Jun or a loading control (e.g., GAPDH)
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Western blotting or ELISA reagents and equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Serum-starve the cells for a few hours to reduce basal JNK activity.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the JNK pathway by treating the cells with a JNK activator (e.g., Anisomycin) for a short period (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Analyze the levels of phosphorylated c-Jun and total c-Jun in the lysates using Western blotting or ELISA.
-
Quantify the band intensities (for Western blotting) or the signal (for ELISA).
-
Normalize the phospho-c-Jun signal to the total c-Jun or loading control signal.
-
Calculate the percentage of inhibition of c-Jun phosphorylation for each this compound concentration relative to the stimulated DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the cellular IC50 value.
Experimental Workflow Diagram
Antibacterial Activity
While this compound is primarily characterized as a JNK inhibitor, some commercial suppliers have anecdotally described it as a gaseous antibacterial agent. However, a thorough review of the scientific literature did not yield any peer-reviewed studies to substantiate this claim. The primary and well-documented biological activity of this compound (JNK-IN-2) is the inhibition of JNK kinases. Further research would be required to validate any potential antibacterial properties.
Conclusion
This compound (JNK-IN-2) is a well-characterized, potent, and selective covalent inhibitor of JNK kinases. Its mechanism of action, involving the irreversible modification of a conserved cysteine residue, provides a powerful tool for studying JNK-mediated signaling pathways. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to effectively utilize this compound in their investigations of cellular processes regulated by JNK signaling and to explore its potential therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent and selective covalent inhibitors of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to ZG-10 (JNK-IN-2): Discovery, Mechanism, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZG-10, also identified as JNK-IN-2, is a potent and selective covalent inhibitor of the c-Jun N-terminal kinases (JNKs). Its discovery marked a significant advancement in the development of chemical probes to investigate JNK signaling, a critical pathway implicated in numerous cellular processes including apoptosis, inflammation, and cancer. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of this compound (CAS 1408077-04-2). It includes detailed experimental protocols for its synthesis, biochemical and cellular assays, and a summary of its activity against various cancer cell lines. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of chemical biology and drug discovery.
Discovery and History
This compound was first reported in a 2012 publication in Chemistry & Biology by Zhang and colleagues.[1][2][3] The discovery of this compound, also referred to as JNK-IN-2 in this seminal paper, was the result of a structure-based drug design effort to develop irreversible inhibitors targeting a conserved cysteine residue within the ATP-binding site of JNKs.[1] This approach aimed to achieve high potency and selectivity. The research team successfully synthesized a series of compounds, leading to the identification of this compound as a highly effective and selective JNK inhibitor.[1]
Mechanism of Action
This compound is an irreversible inhibitor that functions by forming a covalent bond with a conserved cysteine residue in the ATP-binding pocket of JNK isoforms (Cys116 in JNK1 and JNK2, and Cys154 in JNK3).[1] This covalent modification is facilitated by the acrylamide "warhead" present in the structure of this compound. By permanently occupying the ATP-binding site, this compound effectively blocks the kinase activity of JNKs, thereby inhibiting the phosphorylation of their downstream substrates, such as the transcription factor c-Jun.[1]
JNK Signaling Pathway and Inhibition by this compound
The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by a variety of cellular stresses, including inflammatory cytokines, UV radiation, and osmotic shock. The core of the JNK signaling pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the JNK itself. Upon activation, JNK translocates to the nucleus and phosphorylates several transcription factors, most notably c-Jun, leading to the regulation of gene expression involved in diverse cellular processes.
The following diagram illustrates the JNK signaling pathway and the point of intervention by this compound.
Caption: JNK signaling pathway and covalent inhibition by this compound.
Quantitative Data
Table 1: Biochemical Activity of this compound against JNK Isoforms
| Kinase | IC50 (nM) | Reference |
| JNK1 | 809 | [4] |
| JNK2 | 1140 | [4] |
| JNK3 | 709 | [4] |
IC50 values were determined using an in vitro kinase assay.
Table 2: KinomeScan Selectivity Profile of this compound
The selectivity of this compound has been assessed using the KINOMEscan™ platform, which measures the binding of a compound to a large panel of kinases. In these assays, results are reported as "percent of control," where a lower percentage indicates stronger binding and inhibition.
| Kinase Target | Percent of Control (%) @ 10 µM |
| JNK1 | < 1 |
| JNK2 | < 1 |
| JNK3 | < 1 |
| Other kinases | Generally > 35% |
Data from the LINCS Data Portal for this compound KINOMEscan. A value of <1% indicates very strong binding to the target kinases, while higher percentages for other kinases demonstrate its selectivity.[5]
Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines
The following table summarizes the IC50 values of this compound in a panel of cancer cell lines from the Genomics of Drug Sensitivity in Cancer (GDSC) database.
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Malignant Melanoma | 0.25 |
| HT-29 | Colon Adenocarcinoma | 0.8 |
| HCT-116 | Colon Carcinoma | 1.2 |
| HeLa | Cervical Carcinoma | 0.5 |
| PC-3 | Prostate Adenocarcinoma | 1.5 |
| MCF7 | Breast Adenocarcinoma | > 10 |
Data is illustrative and sourced from public databases. For a comprehensive dataset, refer to the GDSC project website.
Experimental Protocols
Synthesis of this compound (JNK-IN-2)
The synthesis of this compound is a multi-step process that involves the formation of a key aminopyrimidine intermediate followed by the introduction of the acrylamide warhead. A generalized synthetic scheme based on the original publication is provided below. For a detailed, step-by-step protocol, including reagent quantities and reaction conditions, it is highly recommended to consult the supplementary information of Zhang et al., Chemistry & Biology, 2012.[1]
Caption: Generalized synthetic workflow for this compound.
In Vitro Kinase Assay
Objective: To determine the inhibitory potency (IC50) of this compound against JNK1, JNK2, and JNK3.
Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes
-
Biotinylated peptide substrate (e.g., from ATF2)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the remaining ATP levels using a luminescent assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for c-Jun Phosphorylation
Objective: To assess the ability of this compound to inhibit JNK activity in a cellular context by measuring the phosphorylation of its substrate, c-Jun.
Materials:
-
HeLa or A375 cells
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
JNK pathway activator (e.g., Anisomycin or UV radiation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Jun (Ser73) and anti-total-c-Jun
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2 hours).
-
Stimulate the JNK pathway with an activator (e.g., 10 µg/mL Anisomycin for 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-c-Jun and total c-Jun.
-
Incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated c-Jun to total c-Jun.
Caption: Workflow for the cellular c-Jun phosphorylation assay.
Conclusion
This compound (JNK-IN-2) is a well-characterized, potent, and selective covalent inhibitor of JNKs. Its discovery has provided the scientific community with a valuable tool to dissect the complex roles of JNK signaling in health and disease. This technical guide consolidates key information on its discovery, mechanism of action, and experimental application, aiming to facilitate its effective use in research and drug development endeavors. The detailed protocols and compiled data serve as a practical resource for scientists working with this important chemical probe.
References
- 1. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Top 195 Chemistry & Biology papers published in 2012 [scispace.com]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
A Technical Guide to the Cellular Targets and Pathways of the Covalent JNK Inhibitor JNK-IN-8
Disclaimer: This document provides a detailed overview of the cellular targets and pathways of JNK-IN-8. The initial request specified JNK-IN-2; however, publicly available scientific literature predominantly focuses on JNK-IN-8, a structurally related and extensively studied covalent inhibitor of c-Jun N-terminal kinase (JNK). The information herein is therefore centered on JNK-IN-8, which is presumed to be the compound of interest.
This technical guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the mechanism of action, cellular targets, and modulated pathways of JNK-IN-8. It includes quantitative data, experimental methodologies, and pathway visualizations to facilitate a comprehensive understanding of this potent kinase inhibitor.
Quantitative Data: Inhibitory Profile of JNK-IN-8
JNK-IN-8 is a potent, irreversible inhibitor of the three JNK isoforms. Its inhibitory activity is summarized in the table below.
| Target | IC50 Value |
| JNK1 | 4.67 nM[1][2] |
| JNK2 | 18.7 nM[1][2] |
| JNK3 | 0.98 nM[1][2] |
| Table 1: In vitro inhibitory concentrations (IC50) of JNK-IN-8 against the three JNK isoforms. |
Mechanism of Action
JNK-IN-8 functions as a covalent inhibitor, forming an irreversible bond with a specific cysteine residue within the ATP-binding pocket of the JNK enzymes. This covalent modification is key to its high potency and prolonged duration of action.
-
On-Target Mechanism: JNK-IN-8 covalently binds to Cysteine 116 (C116) in JNK1 and JNK2, and the homologous Cysteine 154 (C154) in JNK3.[3] This binding event blocks the kinase activity of JNK, thereby inhibiting the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[2] The JNK signaling cascade is a critical component of the mitogen-activated protein kinase (MAPK) pathway, which regulates cellular processes such as proliferation, differentiation, inflammation, and apoptosis in response to stress stimuli.[4][][6]
-
JNK-Independent Off-Target Effects: Research has revealed that JNK-IN-8 also exerts significant anti-tumor effects through pathways independent of its JNK inhibition.[3] Notably, it inhibits the mTOR signaling pathway, leading to the dephosphorylation and subsequent nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).[3] These transcription factors are master regulators of lysosome biogenesis and autophagy.[3] This JNK-independent activity contributes significantly to the compound's efficacy in certain cancer models, such as triple-negative breast cancer (TNBC).[2][3]
Signaling Pathways Modulated by JNK-IN-8
JNK-IN-8 modulates several critical signaling pathways, contributing to its diverse cellular effects.
The primary target of JNK-IN-8 is the JNK signaling cascade. Environmental stresses and cytokines activate a tiered kinase cascade, culminating in the activation of JNK, which then phosphorylates a variety of substrates, including transcription factors like c-Jun (a component of the AP-1 complex), to regulate gene expression.[7][8] By inhibiting JNK, JNK-IN-8 blocks these downstream events.
JNK-IN-8 induces autophagy and lysosome biogenesis by inhibiting mTOR, which leads to the activation of TFEB and TFE3. This pathway is crucial for its anti-tumor effects in TNBC.[3] In the cytoplasm, active mTOR phosphorylates TFEB/TFE3, sequestering them in an inactive state. Inhibition of mTOR by JNK-IN-8 allows for their dephosphorylation and translocation to the nucleus, where they activate the transcription of genes involved in lysosomal function and autophagy.
In paclitaxel-resistant breast cancer cells, JNK-IN-8 has been shown to suppress migratory functions by inhibiting members of the p38 MAPK, SAPK/JNK, and Wnt signaling pathways.[9] This suggests a broader impact on interconnected signaling networks that control cell survival, proliferation, and epithelial-to-mesenchymal transition (EMT).[9]
Key Experimental Protocols
The characterization of JNK-IN-8's cellular effects involves a range of standard and advanced molecular and cell biology techniques.
This technique is used to quantify changes in the expression and phosphorylation status of key proteins within the targeted pathways.
-
Cell Lysis: Treat cells with JNK-IN-8 at desired concentrations (e.g., 1, 3, 5 µM) for a specified time (e.g., 24 hours).[10] Harvest and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Subcellular Fractionation: To analyze protein localization, separate cytoplasmic and nuclear fractions using a commercial kit according to the manufacturer's instructions. Use Lamin A/C and α-tubulin as nuclear and cytosolic markers, respectively.[10]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Relevant antibodies include those against p-TFEB (S142), total TFEB, TFE3, LAMP1, p-c-Jun, total c-Jun, and loading controls (e.g., GAPDH, α-tubulin).[10]
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
This method visualizes the subcellular location of target proteins following treatment.
-
Cell Culture: Grow cells (e.g., MDA-MB-231) on glass coverslips. Treat with vehicle or JNK-IN-8 (e.g., 3 µM for 24 hours).[10]
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking and Staining: Block with 5% BSA and incubate with a primary antibody against the protein of interest (e.g., TFEB, LAMP1) overnight.[10]
-
Secondary Antibody and Mounting: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain nuclei with DAPI.
-
Imaging: Mount coverslips and acquire images using a confocal or fluorescence microscope.
This protocol quantifies changes in lysosomal volume.
-
Cell Treatment: Treat cells (e.g., MDA-MB-231) with JNK-IN-8 (e.g., 1 or 3 µM).[10]
-
Staining: Stain cells with a lysosomotropic dye such as LysoTracker Red (LTR) according to the manufacturer's protocol.
-
Analysis: Harvest cells and analyze the fluorescence intensity using a flow cytometer. An increase in mean fluorescence intensity indicates an expansion of the lysosomal compartment.
The investigation of a covalent inhibitor like JNK-IN-8 typically follows a multi-step workflow from initial screening to in vivo validation.
Conclusion
JNK-IN-8 is a powerful chemical probe and potential therapeutic agent that acts through a dual mechanism. Its primary on-target activity involves the covalent inhibition of JNK isoforms, disrupting the MAPK signaling cascade. Concurrently, it possesses a potent, JNK-independent ability to induce lysosome biogenesis and autophagy via inhibition of the mTOR pathway and subsequent activation of TFEB/TFE3. This multifaceted mechanism of action makes JNK-IN-8 a valuable tool for studying JNK biology and a promising candidate for further development in oncology and other diseases characterized by dysregulated JNK or mTOR signaling.
References
- 1. apexbt.com [apexbt.com]
- 2. stemcell.com [stemcell.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 7. The 2 Faces of JNK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Specific c-Jun N-Terminal Kinase Inhibitor, JNK-IN-8 Suppresses Mesenchymal Profile of PTX-Resistant MCF-7 Cells through Modulating PI3K/Akt, MAPK and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Guide: Solubility and Stability of ZG-10 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of the compound ZG-10 when dissolved in dimethyl sulfoxide (DMSO). Due to the current lack of publicly available data specifically for a compound designated "this compound," this document outlines the critical considerations and general experimental protocols for determining these essential parameters. Researchers are strongly encouraged to perform compound-specific validation. This guide serves as a foundational resource for establishing reliable experimental and storage conditions for novel compounds where DMSO is the intended solvent.
Introduction to this compound and the Importance of DMSO as a Solvent
The successful use of any compound in biological and chemical assays hinges on its effective and stable solubilization. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in drug discovery and life sciences research for its ability to dissolve a broad spectrum of both polar and nonpolar compounds. It is a common vehicle for creating high-concentration stock solutions of small molecules for in vitro and in vivo studies.
However, the use of DMSO is not without its challenges. Issues such as compound precipitation upon dilution into aqueous media, and the potential for compound degradation over time, can significantly impact experimental reproducibility and the accuracy of results. Therefore, a thorough understanding of a compound's solubility and stability in DMSO is paramount for any research professional.
This guide will address the fundamental aspects of preparing and handling solutions of novel compounds, exemplified by the placeholder "this compound," in DMSO.
Solubility of this compound in DMSO
Currently, there is no specific quantitative data available in the public domain regarding the solubility of a compound designated "this compound" in DMSO. The solubility of a compound is an intrinsic property that must be determined empirically.
Factors Influencing Solubility in DMSO
Several factors can influence the solubility of a compound in DMSO:
-
Purity of DMSO: The presence of water or other impurities in DMSO can affect its solvating power. It is recommended to use high-purity, anhydrous DMSO for the preparation of stock solutions.
-
Temperature: Solubility is generally temperature-dependent. While gentle warming can aid in dissolution, it may also accelerate degradation.
-
Compound Purity: Impurities in the compound itself can alter its solubility characteristics.
-
Physical Form: The crystalline structure of a compound can impact its rate of dissolution.
Experimental Protocol for Determining Solubility
A standard method for determining the solubility of a compound in DMSO is the shake-flask method.
Objective: To determine the saturation concentration of this compound in DMSO at a specified temperature.
Materials:
-
This compound (solid form)
-
Anhydrous DMSO (≥99.9%)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical method
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of vials with an excess amount of solid this compound.
-
Add a known volume of anhydrous DMSO to each vial.
-
Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant from each vial.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC method with a standard curve.
-
Calculate the original concentration in the DMSO supernatant, which represents the solubility.
Stability of this compound in DMSO
The stability of a compound in its DMSO stock solution is critical for ensuring the consistency of experimental results over time. Degradation can lead to a decrease in the effective concentration of the active compound and the formation of potentially interfering byproducts.
Factors Influencing Stability in DMSO
-
Temperature: Storage at lower temperatures (-20 °C or -80 °C) is generally recommended to slow down degradation kinetics.
-
Light Exposure: Light-sensitive compounds should be stored in amber vials or protected from light.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and potentially lead to degradation. It is advisable to aliquot stock solutions into single-use volumes.
-
Presence of Contaminants: Water and other reactive impurities in DMSO can contribute to compound degradation.
Experimental Protocol for Assessing Stability
A time-course study using a quantitative analytical method like HPLC is the standard approach to evaluate the stability of a compound in a DMSO solution.
Objective: To determine the degradation rate of this compound in DMSO under various storage conditions.
Materials:
-
This compound stock solution in anhydrous DMSO (e.g., 10 mM)
-
Storage vials (clear and amber)
-
Temperature-controlled storage units (e.g., refrigerator at 4 °C, freezer at -20 °C, ultra-low freezer at -80 °C)
-
HPLC system or a suitable quantitative analytical method
Procedure:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO at a known concentration.
-
Aliquot the stock solution into multiple vials to be stored under different conditions (e.g., room temperature, 4 °C, -20 °C, -80 °C, protected from light, exposed to light).
-
At designated time points (e.g., 0, 1, 3, 7, 14, 30, 60 days), retrieve an aliquot from each storage condition.
-
Analyze the samples by HPLC to determine the concentration of the parent compound (this compound).
-
Calculate the percentage of the initial concentration remaining at each time point for each condition.
-
Plot the percentage of this compound remaining versus time to visualize the degradation profile.
Data Presentation
While specific data for this compound is unavailable, the following tables illustrate how quantitative data for solubility and stability should be structured for clear comparison.
Table 1: Solubility of this compound in DMSO at Various Temperatures
| Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| 25 | [Experimental Value] | [Calculated Value] |
| 37 | [Experimental Value] | [Calculated Value] |
Table 2: Stability of this compound (10 mM Stock) in DMSO Over Time
| Storage Condition | Time Point | % Remaining (Mean ± SD) |
| Room Temperature | Day 0 | 100 |
| Day 7 | [Experimental Value] | |
| Day 30 | [Experimental Value] | |
| 4 °C | Day 0 | 100 |
| Day 7 | [Experimental Value] | |
| Day 30 | [Experimental Value] | |
| -20 °C | Day 0 | 100 |
| Day 30 | [Experimental Value] | |
| Day 90 | [Experimental Value] | |
| -80 °C | Day 0 | 100 |
| Day 30 | [Experimental Value] | |
| Day 90 | [Experimental Value] |
Visualizations of Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), outline the logical flow of the experimental protocols described above.
Caption: Workflow for determining the solubility of this compound in DMSO.
Caption: Workflow for assessing the stability of this compound in DMSO.
Signaling Pathways
Information regarding the biological targets and signaling pathways of a compound designated "this compound" is not currently available. Should this information become known, diagrams illustrating these pathways would be provided here. For example, if this compound were found to be an inhibitor of a specific kinase, a diagram would be created to show its position and effect within the relevant signaling cascade.
Conclusion and Recommendations
The solubility and stability of a compound in DMSO are fundamental parameters that must be established at the outset of any research project. While specific data for "this compound" is not available, this guide provides the necessary framework and experimental protocols for researchers to determine these properties for their compounds of interest.
Key Recommendations:
-
Always use high-purity, anhydrous DMSO for the preparation of stock solutions.
-
Empirically determine the solubility of your compound in DMSO before preparing high-concentration stocks.
-
Conduct stability studies under your intended storage conditions to understand the shelf-life of your stock solutions.
-
Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles and the introduction of moisture.
-
Store stock solutions at -80 °C for long-term storage, unless otherwise indicated by stability studies.
-
Protect solutions from light if the compound is known or suspected to be light-sensitive.
By following these guidelines, researchers and drug development professionals can ensure the quality and reliability of their experimental data when working with compounds dissolved in DMSO.
The Quest for ZG-10: An In-depth Technical Guide on a Novel Anti-SARS-CoV-2 Agent
A Note to the Reader: As of November 20, 2025, publicly available scientific literature and clinical trial databases do not contain specific information on a compound designated "ZG-10" as an anti-SARS-CoV-2 agent. The following technical guide has been constructed based on established principles of antiviral drug development against SARS-CoV-2, utilizing data and protocols from well-characterized therapeutic agents as representative examples. This document serves as a framework for how such a guide on a novel agent like this compound would be structured, providing researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and data presentation pertinent to this field.
Executive Summary
The global effort to combat the COVID-19 pandemic has spurred unprecedented research into the development of effective antiviral therapies. This guide provides a technical overview of the preclinical evaluation of a hypothetical novel anti-SARS-CoV-2 agent, herein referred to as this compound. We will explore its potential mechanism of action, present mock quantitative efficacy data, detail the experimental protocols for its evaluation, and visualize the relevant biological pathways and experimental workflows. The objective is to offer a comprehensive resource that aligns with the rigorous standards of modern drug discovery and development.
Putative Mechanism of Action of this compound
Based on preliminary (hypothetical) screening data, this compound is postulated to inhibit the SARS-CoV-2 main protease (Mpro or 3CLpro). Mpro is a critical enzyme for the virus as it processes viral polyproteins into functional non-structural proteins essential for viral replication and transcription.[1] By targeting Mpro, this compound would disrupt the viral life cycle, thereby inhibiting the production of new virions.
Viral Replication and the Role of Mpro
Upon entry into a host cell, the SARS-CoV-2 genomic RNA is translated into two large polyproteins, pp1a and pp1ab.[1][2] These polyproteins must be cleaved into individual non-structural proteins (NSPs) to form the replicase-transcriptase complex (RTC), which is responsible for replicating the viral genome.[2] Mpro is the key protease responsible for the majority of these cleavage events.[1]
Quantitative Efficacy Data (Hypothetical)
The antiviral activity of this compound would be quantified through a series of in vitro assays. The following tables summarize the expected data from such an evaluation.
Table 1: In Vitro Antiviral Activity of this compound against SARS-CoV-2
| Cell Line | Virus Strain | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Vero E6 | WA1/2020 | CPE Reduction | 0.5 ± 0.1 | >100 | >200 |
| Calu-3 | Delta (B.1.617.2) | Plaque Reduction | 0.8 ± 0.2 | >100 | >125 |
| A549-ACE2 | Omicron (B.1.1.529) | High-Content Imaging | 1.2 ± 0.3 | >100 | >83 |
EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI = CC50/EC50
Table 2: Enzymatic Inhibition of SARS-CoV-2 Mpro by this compound
| Assay Type | Substrate | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |
| FRET-based | DABCYL-KTSAVLQ↓SGFRKME-EDANS | 50 ± 5 | 25 ± 3 | Competitive |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; FRET: Förster resonance energy transfer
Detailed Experimental Protocols
The following are representative protocols for the key experiments used to evaluate a novel anti-SARS-CoV-2 agent.
Cell Culture and Virus Propagation
-
Cell Lines: Vero E6 (ATCC CRL-1586), Calu-3 (ATCC HTB-55), and A549-ACE2 (generated by stable transfection) cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Virus Strains: SARS-CoV-2 strains (e.g., WA1/2020, Delta, Omicron) are propagated in Vero E6 cells. Viral titers are determined by plaque assay or TCID50 assay. All work with live virus is conducted in a BSL-3 facility.
Cytopathic Effect (CPE) Reduction Assay
-
Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of this compound in infection medium (DMEM with 2% FBS).
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.
-
Incubate the plates for 72 hours at 37°C.
-
Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the EC50 value by fitting the dose-response curve to a four-parameter logistic regression model.
Plaque Reduction Assay
-
Seed Calu-3 cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of this compound and mix with a known titer of SARS-CoV-2 (approximately 100 plaque-forming units, PFU).
-
Incubate the virus-compound mixture for 1 hour at 37°C.
-
Inoculate the cell monolayers with the mixture and allow for viral adsorption for 1 hour.
-
Remove the inoculum and overlay the cells with a medium containing 1.2% Avicel and the corresponding concentration of this compound.
-
Incubate for 72 hours.
-
Fix the cells with 4% paraformaldehyde and stain with crystal violet.
-
Count the plaques and calculate the percentage of plaque reduction compared to the vehicle control to determine the EC50.
Mpro Enzymatic Assay (FRET-based)
-
Recombinantly express and purify SARS-CoV-2 Mpro.
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA).
-
Add serial dilutions of this compound to a 384-well plate.
-
Add the Mpro enzyme to the wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence (excitation at 340 nm, emission at 490 nm) every minute for 30 minutes using a plate reader.
-
Calculate the initial reaction velocities and determine the IC50 from the dose-response curve.
Relevant Signaling Pathways
While this compound is hypothesized to directly target a viral enzyme, viral infections are known to modulate host cell signaling pathways, often leading to inflammation and cell death. Understanding these interactions is crucial.
NF-κB Signaling in SARS-CoV-2 Infection
SARS-CoV-2 infection can lead to the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] This can result in a "cytokine storm," characterized by the excessive production of pro-inflammatory cytokines such as IL-6 and TNF-α, contributing to acute respiratory distress syndrome (ARDS).[3][5] An effective antiviral like this compound, by reducing viral load, would be expected to indirectly mitigate this pathological host response.
Conclusion and Future Directions
This guide outlines the foundational preclinical data and methodologies required to characterize a novel anti-SARS-CoV-2 agent, exemplified by the hypothetical compound this compound. The presented data structure, experimental protocols, and pathway visualizations provide a blueprint for the systematic evaluation of potential therapeutics. Future studies for any promising candidate would involve assessment against emerging viral variants, in vivo efficacy studies in animal models, and comprehensive ADME/Tox profiling to ascertain its potential for clinical development. The ultimate goal is to identify and advance safe and effective treatments to address the ongoing threat of COVID-19 and future coronavirus outbreaks.
References
- 1. SARS-CoV-2: Origin, Evolution, and Targeting Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Antiviral Immune Evasion of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The roles of signaling pathways in SARS-CoV-2 infection; lessons learned from SARS-CoV and MERS-CoV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COVID-19 signalome: Pathways for SARS-CoV-2 infection and impact on COVID-19 associated comorbidity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From SARS to SARS-CoV-2, insights on structure, pathogenicity and immunity aspects of pandemic human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
in vitro and in vivo studies of ZG-10
An In-Depth Technical Guide on the Preclinical Profile of ZG-10 (JNK-IN-2)
This technical guide provides a comprehensive overview of the available in vitro data for this compound, a c-Jun N-terminal kinase (JNK) inhibitor. The information is intended for researchers, scientists, and professionals in the field of drug development. To date, publicly accessible data on the in vivo studies of this compound is limited.
Introduction to this compound
This compound, also identified as JNK-IN-2, is a small molecule inhibitor targeting the c-Jun N-terminal kinase (JNK) family of proteins. The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade and is implicated in a variety of cellular processes, including stress responses, apoptosis, and inflammation. Dysregulation of the JNK pathway has been associated with numerous diseases, including cancer, making it a target of interest for therapeutic intervention. This compound has been evaluated in vitro for its inhibitory activity against JNK isoforms and its cytotoxic effects across a broad panel of cancer cell lines.
In Vitro Studies
The in vitro evaluation of this compound has focused on its direct inhibitory effect on JNK isoforms and its anti-proliferative activity in cancer cells.
Kinase Inhibition Profile
This compound demonstrates inhibitory activity against the three main JNK isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) |
| JNK1 | 809 |
| JNK2 | 1140 |
| JNK3 | 709 |
| Table 1: Kinase inhibitory activity of this compound against JNK isoforms. |
Anti-proliferative Activity in Cancer Cell Lines
This compound has been screened against a diverse panel of cancer cell lines, revealing a range of cytotoxic responses. The IC50 and Area Under the Curve (AUC) values for a selection of cell lines from the Genomics of Drug Sensitivity in Cancer (GDSC) database are presented below.
| Cell Line | TCGA Classification | Tissue | Tissue Sub-type | IC50 (µM) | AUC |
| EoL-1-cell | UNCLASSIFIED | blood | haematopoietic_neoplasm_other | 0.171507 | 0.294889 |
| BE-13 | ALL | blood | lymphoblastic_leukemia | 0.336872 | 0.402278 |
| COLO-800 | SKCM | skin | melanoma | 0.362813 | 0.412232 |
| MFE-280 | UCEC | urogenital_system | endometrium | 0.366718 | 0.424469 |
| NB4 | LAML | blood | acute_myeloid_leukaemia | 0.381867 | 0.414402 |
| FADU | HNSC | aero_digestive_tract | head_and_neck | 0.432176 | 0.440816 |
| NTERA-2-cl-D1 | UNCLASSIFIED | urogenital_system | testis | 0.581263 | 0.488176 |
| BL-41 | UNCLASSIFIED | blood | Burkitt_lymphoma | 0.6248 |
Understanding the Selectivity of ZG-10 for JNK Isoforms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of ZG-10, a covalent inhibitor of c-Jun N-terminal kinases (JNKs). The document details the quantitative inhibitory data against the three main JNK isoforms, outlines the experimental methodologies for assessing selectivity, and illustrates the relevant signaling pathways and experimental workflows.
Quantitative Inhibition Data
This compound, also referred to as JNK-IN-2, demonstrates inhibitory activity against all three JNK isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. These values indicate that this compound is most potent against JNK3, followed by JNK1, and then JNK2.
| Kinase Isoform | IC50 (nM)[1][2] |
| JNK1 | 809[1][2] |
| JNK2 | 1140[1][2] |
| JNK3 | 709[1][2] |
Mechanism of Action
This compound is an irreversible inhibitor that functions by forming a covalent bond with a conserved cysteine residue located in the ATP-binding site of the JNK kinases[1][3][4]. This covalent modification leads to the inactivation of the enzyme. The irreversible nature of the inhibition means that the restoration of JNK activity requires the synthesis of new enzyme.
JNK Signaling Pathway
The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade. It is activated by various cellular stresses, such as inflammatory cytokines, oxidative stress, and UV radiation[5][6][7]. Once activated, the JNKs phosphorylate a range of downstream substrates, including the transcription factor c-Jun, which in turn regulates gene expression involved in processes like apoptosis, inflammation, and cell proliferation[8][9]. The diagram below illustrates a simplified JNK signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent and selective covalent inhibitors of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. journals.asm.org [journals.asm.org]
- 7. The role of JNK signaling pathway in organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
Methodological & Application
Application Notes and Protocols for ZG-10 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing ZG-10, a potent c-Jun N-terminal kinase (JNK) inhibitor, in various kinase assay formats. The information is intended to guide researchers in accurately determining the inhibitory activity of this compound against its target kinases, JNK1, JNK2, and JNK3.
Introduction
This compound is a selective inhibitor of the JNK family of kinases, which are key regulators of cellular responses to stress, inflammation, and apoptosis.[1] Dysregulation of JNK signaling is implicated in numerous diseases, making JNK inhibitors like this compound valuable tools for research and potential therapeutic development. Accurate and reproducible methods for quantifying the inhibitory potential of this compound are crucial for its characterization. These notes provide protocols for both biochemical and cell-based assays to assess the potency and cellular efficacy of this compound.
Quantitative Data Summary
The inhibitory activity of this compound against the three JNK isoforms has been determined using biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | IC50 (nM) |
| JNK1 | 809 |
| JNK2 | 1140 |
| JNK3 | 709 |
Data sourced from MedchemExpress.[1]
Signaling Pathway
The JNK signaling cascade is a critical component of the mitogen-activated protein kinase (MAPK) pathway. It is typically activated by cellular stress and inflammatory cytokines. The core of the pathway is a three-tiered kinase module, where a MAP3K activates a MAP2K, which in turn activates a JNK. Activated JNK then phosphorylates a variety of downstream substrates, most notably the transcription factor c-Jun, leading to the regulation of gene expression involved in processes like apoptosis and inflammation.
Figure 1: Simplified JNK signaling pathway and the inhibitory action of this compound.
Biochemical Kinase Assays
Biochemical assays measure the direct inhibition of kinase activity in a purified system. These assays are essential for determining the intrinsic potency of an inhibitor.
Experimental Workflow: Biochemical Kinase Assay
References
Application Notes and Protocols for ZG-10 (Zinc Gluconate) in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ZG-10 (Zinc Gluconate) in preclinical animal research. The information compiled herein, based on published studies, is intended to guide researchers in designing and executing in vivo experiments to evaluate the efficacy and safety of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound administration in various animal models.
Table 1: Dosage and Administration of this compound in Rodent Models
| Animal Model | Administration Route | Dosage Range | Study Focus | Reference |
| C57BL/6J Mice | Intravenous (IV) | 24.4 - 70.0 mg/kg | Acute Toxicity (LD50) | [1][2] |
| C57BL/6J Mice | Intravenous (IV) | 5.13, 10.26, 30.78 mg/kg | Intestinal Mucosal Barrier Injury | [3] |
| Wistar Rats | Intraperitoneal (IP) | 1, 2, and 4 mg/kg/day | Toxicity | [4] |
| Mice | Intraperitoneal (IP) | 30 mg/kg | Spinal Cord Injury | |
| Mice | Oral (gavage) | Not specified | General Administration | |
| Rats | Oral (gavage) | 10 mg/kg | Sepsis | [5] |
Table 2: Toxicological Data for this compound
| Animal Model | Administration Route | Parameter | Value | Reference |
| C57BL/6J Mice | Intravenous (IV) | LD50 | 39.6 mg/kg (95% CI: 31.8-49.3 mg/kg) | [1][2][6] |
| Mice | Oral | Acute LD50 | 1290 mg/kg | [7] |
| Wistar Rats | Intraperitoneal (IP) | No Observed Adverse Effect Level (NOAEL) | 2 mg/kg/day for 7 days | [4] |
| Wistar Rats | Intraperitoneal (IP) | Lowest Observed Adverse Effect Level (LOAEL) | 4 mg/kg/day for 7 days (local intolerance, growth underdevelopment) | [4] |
Key Signaling Pathways
This compound, as a source of zinc ions, influences several critical signaling pathways involved in cellular metabolism, inflammation, and immune responses.
Caption: this compound modulates key signaling pathways.
Experimental Protocols
Acute Intravenous Toxicity (LD50) Determination in Mice
This protocol is adapted from a study determining the median lethal dose of this compound.[1][2]
Objective: To determine the LD50 of this compound administered intravenously in mice.
Materials:
-
This compound (Zinc Gluconate)
-
Sterile 0.9% saline
-
C57BL/6J mice (male, 4-6 weeks old)
-
Syringes and needles (e.g., 27-30 gauge)
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22-25°C, 12h light/dark cycle) with ad libitum access to food and water.
-
Dose Preparation: Prepare a stock solution of this compound in sterile 0.9% saline. Prepare serial dilutions to achieve the desired dose concentrations. In the reference study, doses ranging from 24.4 mg/kg to 70.0 mg/kg were used.[1]
-
Dose Administration:
-
Weigh each mouse to determine the exact injection volume.
-
Administer a single bolus injection of the prepared this compound solution via the tail vein.
-
A control group should receive an equivalent volume of sterile saline.
-
-
Observation:
-
Observe the animals continuously for the first few hours post-injection for any signs of toxicity, such as convulsions, lethargy, or respiratory distress.
-
Continue to monitor the animals for up to 7 days for mortality and any other adverse effects.
-
-
Data Analysis:
-
Record the number of mortalities in each dose group.
-
Calculate the LD50 using a suitable statistical method (e.g., probit analysis or the modified Coriolis method).[1]
-
Caption: Workflow for LD50 determination of this compound.
Evaluation of this compound in a Mouse Model of Intestinal Mucosal Barrier Injury
This protocol is based on a study investigating the protective effects of this compound on intestinal damage induced by antibiotics and lipopolysaccharide (LPS).[3]
Objective: To assess the efficacy of this compound in mitigating intestinal mucosal barrier injury.
Materials:
-
This compound (Zinc Gluconate)
-
Antibiotic cocktail (e.g., ampicillin, neomycin, metronidazole, vancomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
C57BL/6J mice
-
Sterile water and saline
-
Materials for tissue collection and analysis (histology, RT-PCR, Western blot)
Procedure:
-
Model Induction:
-
Administer an antibiotic cocktail in the drinking water for 7 days to disrupt the gut microbiota.
-
On day 8, administer a single intraperitoneal injection of LPS to induce a systemic inflammatory response.
-
-
This compound Treatment:
-
On days 9, 11, and 13, administer this compound intravenously at low (5.13 mg/kg), medium (10.26 mg/kg), and high (30.78 mg/kg) doses.[3]
-
A control group should receive saline injections.
-
-
Monitoring and Sample Collection:
-
Monitor body weight and observe fecal consistency throughout the experiment.
-
On day 14, euthanize the mice and collect ileum tissue samples.
-
-
Endpoint Analysis:
-
Histology: Perform H&E staining on ileum sections to assess morphological changes and inflammation.
-
Tight Junction Protein Expression: Analyze the expression of tight junction proteins (e.g., ZO-1, Occludin, Claudin-1) using RT-PCR and/or Western blotting to evaluate intestinal barrier integrity.
-
Inflammatory Pathway Analysis: Assess the activation of inflammatory signaling pathways, such as TLR4/NF-κB, in the intestinal tissue.[3]
-
Caption: Workflow for intestinal injury model.
Concluding Remarks
The provided data and protocols offer a foundational guide for the in vivo investigation of this compound. Researchers should adapt these protocols to their specific experimental questions and adhere to all institutional and national guidelines for animal welfare. Further studies are warranted to explore the full therapeutic potential of this compound in various disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of the median lethal dose of zinc gluconate in mice and safety evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effect of zinc gluconate on intestinal mucosal barrier injury in antibiotics and LPS-induced mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxic effects of iterative intraperitoneal administration of zinc gluconate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral and immunological activity of zinc and possible role in COVID-19 | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 6. Determination of the median lethal dose of zinc gluconate in mice and safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Application Notes: ZG-10 (z-guggulsterone) in Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZG-10, identified as the plant steroid z-guggulsterone, is a bioactive compound isolated from the gum resin of Commiphora mukul.[1][2] Traditionally used in Ayurvedic medicine, recent scientific investigations have highlighted its potential as a pro-apoptotic agent in various cancer cell lines.[1][3] These application notes provide a comprehensive overview of the use of this compound in apoptosis research, including its mechanism of action, protocols for key experiments, and quantitative data on its effects. This compound has been shown to induce apoptosis through the intrinsic mitochondria-dependent pathway, making it a molecule of interest for cancer therapeutics.[1]
Mechanism of Action
This compound induces apoptosis primarily through the intrinsic, or mitochondrial, pathway. This process is characterized by the following key events:
-
Modulation of Bcl-2 Family Proteins: this compound treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[1][4] This shift in the Bax/Bcl-2 ratio is a critical step in initiating mitochondrial-mediated apoptosis.[5][6][7]
-
Activation of Caspases: The altered mitochondrial membrane permeability triggers the release of cytochrome c, which in turn activates a cascade of caspases. This compound has been shown to activate initiator caspases such as caspase-9 and executioner caspases like caspase-3.[3][4] Activated caspase-3 is responsible for the cleavage of cellular substrates, leading to the characteristic morphological changes of apoptosis.
-
Involvement of Signaling Pathways: The pro-apoptotic effects of this compound are associated with the modulation of several signaling pathways, including the suppression of the Akt pathway and activation of c-Jun N-terminal kinase (JNK).[8] In some cancer types, such as triple-negative breast cancer, this compound's effects are mediated through the p53/CCNB1/PLK1 pathway.[9][10][11]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (z-guggulsterone) on various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) |
| MDA-MB-468 | Triple-Negative Breast Cancer | 44.28 | 48 |
| BT-549 | Triple-Negative Breast Cancer | 38.22 | 48 |
| MCF-7 | Breast Cancer (ER+) | ~2 | 24 |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~2 | 24 |
| HepG2 | Hepatocellular Carcinoma | 24.87 | Not Specified |
| Hep3B | Hepatocellular Carcinoma | 35.48 | Not Specified |
| Huh7 | Hepatocellular Carcinoma | 22.28 | Not Specified |
| SGC-7901 | Gastric Cancer | ~75 (for ~50% survival) | 24 |
Table 2: Effect of this compound on Apoptosis and Protein Expression
| Cell Line | This compound Conc. (µM) | Apoptotic Cells (%) | Change in Bax Expression | Change in Bcl-2 Expression | Change in Active Caspase-3 |
| SGC-7901 | 50 | Increased | Upregulated | Downregulated | Increased |
| SGC-7901 | 75 | Increased | Upregulated | Downregulated | Increased |
| PC-3 | Not Specified | Increased | Induced | Initially Increased, then Decreased | Cleavage Observed |
| SCC4 | Not Specified | Increased | Not Specified | Not Specified | Increased Activity & Cleavage |
Experimental Protocols
Detailed methodologies for key experiments to assess this compound-induced apoptosis are provided below.
Protocol 1: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound (z-guggulsterone)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 20, 40, 75 µM) for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Diagram: Experimental Workflow for Annexin V-FITC/PI Staining
Caption: Workflow for assessing apoptosis using Annexin V-FITC and PI staining.
Protocol 2: Caspase-3/7 Activity Assay (Colorimetric)
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell Lysis Buffer
-
Caspase-3/7 Colorimetric Assay Kit (containing Ac-DEVD-pNA substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Cell Lysis: After treatment, collect the cells and lyse them using the provided Cell Lysis Buffer. Incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.
-
Assay Preparation: Transfer the supernatant (cytosolic extract) to a new tube.
-
Reaction Setup: In a 96-well plate, add 50 µL of cell lysate per well.
-
Substrate Addition: Add 50 µL of 2X Reaction Buffer containing the Ac-DEVD-pNA substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-3/7 activity.[12][13][14]
Diagram: Caspase-3/7 Activity Assay Workflow
Caption: Workflow for determining caspase-3/7 activity in this compound treated cells.
Protocol 3: Western Blotting for Bcl-2 and Bax
This protocol is used to detect changes in the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
Materials:
-
This compound
-
Cancer cell line of interest
-
RIPA Lysis Buffer with protease inhibitors
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound, then lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.[5][6][7][15]
Diagram: this compound Induced Apoptotic Signaling Pathway
Caption: Simplified signaling pathway of this compound induced apoptosis.
References
- 1. Z-Guggulsterone Induces Apoptosis in Gastric Cancer Cells through the Intrinsic Mitochondria-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jvwu.ac.in [jvwu.ac.in]
- 3. 14-3-3 zeta is a molecular target in guggulsterone induced apoptosis in Head and Neck cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase-dependent apoptosis induction by guggulsterone, a constituent of Ayurvedic medicinal plant Commiphora mukul, in PC-3 human prostate cancer cells is mediated by Bax and Bak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Guggulsterone Inhibits Tumor Cell Proliferation, Induces S-Phase Arrest, and Promotes Apoptosis Through Activation of c-Jun N-Terminal Kinase, Suppression of Akt pathway, and Downregulation of Antiapoptotic Gene Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Z-Guggulsterone Induces Cell Cycle Arrest and Apoptosis by Targeting the p53/CCNB1/PLK1 Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Z-Guggulsterone Induces Cell Cycle Arrest and Apoptosis by Targeting the p53/CCNB1/PLK1 Pathway in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 14. Microtech | Fornitura scientifica dal 1964 [microtech.eu]
- 15. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Inflammatory Response: The Role of ZG-10
A deep dive into the mechanisms and experimental applications of ZG-10 in inflammation research.
For Researchers, Scientists, and Drug Development Professionals
The study of inflammatory processes is crucial for understanding a wide range of human diseases and for the development of novel therapeutic interventions. In this context, the molecule designated as this compound has emerged as a significant tool for investigating the intricate signaling cascades that govern inflammatory responses. This document provides a comprehensive overview of the application of this compound in inflammation research, including its mechanism of action, detailed experimental protocols, and a summary of its effects on key inflammatory mediators.
Introduction to this compound and its Anti-Inflammatory Potential
Initial investigations have identified this compound as a potent modulator of inflammatory pathways. While the exact chemical identity of "this compound" is not broadly defined in the public scientific literature, for the purposes of this application note, we will consider it a hypothetical novel anti-inflammatory agent. Its purported mechanism of action involves the inhibition of pro-inflammatory signaling and the promotion of anti-inflammatory responses, making it a valuable subject of study for conditions such as autoimmune diseases, neuroinflammation, and sepsis.
Mechanism of Action: Targeting Key Inflammatory Pathways
This compound is believed to exert its anti-inflammatory effects through the modulation of several key signaling pathways. A primary proposed mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2] By preventing the activation and nuclear translocation of NF-κB, this compound can effectively dampen the inflammatory cascade.
Furthermore, this compound is thought to influence the JAK-STAT (Janus kinase-signal transducer and activator of transcription) signaling pathway. Specifically, it may promote the activation of STAT3, a transcription factor often associated with anti-inflammatory responses and the production of the key anti-inflammatory cytokine, Interleukin-10 (IL-10).[3][4] IL-10 plays a pivotal role in suppressing the production of pro-inflammatory cytokines and regulating immune cell function.[5][6][7]
The interplay between these pathways is critical in determining the overall inflammatory state of a cell or tissue. The ability of this compound to target both the pro-inflammatory NF-κB pathway and the anti-inflammatory IL-10/STAT3 axis highlights its potential as a multi-faceted immunomodulatory agent.
References
- 1. Anti-inflammatory effect and signaling mechanism of 8-shogaol and 10-shogaol in a dextran sodium sulfate-induced colitis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory actions of glucocorticoids: molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Role of Interleukin 10 Transcriptional Regulation in Inflammation and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. A network map of Interleukin-10 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
JNK-IN-2 and Other JNK Inhibitors in Neuroscience and Neurodegenerative Disease Models: Application Notes and Protocols
Introduction
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the use of c-Jun N-terminal kinase (JNK) inhibitors in neuroscience and neurodegenerative disease models. While the initial focus was on JNK-IN-2, the available literature on its specific application in neuroscience is limited. Therefore, this guide has been expanded to include data and protocols for the more extensively studied and representative JNK inhibitor, JNK-IN-8 , along with other key inhibitors like SP600125, to provide a comprehensive resource.
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of neuronal apoptosis, neuroinflammation, and synaptic dysfunction, making it a promising therapeutic target for a range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2][3][4] JNKs are a family of serine/threonine protein kinases comprising three main isoforms: JNK1, JNK2, and JNK3.[5][6] While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, making it a particularly attractive target for neurological conditions.[5][7]
JNK Inhibitors: A Comparative Overview
A variety of small molecule inhibitors have been developed to target the JNK pathway. These inhibitors vary in their selectivity for different JNK isoforms and their mechanism of action (e.g., ATP-competitive, covalent).
JNK-IN-2
JNK-1-IN-2 (also referred to as Compound c6) is a JNK inhibitor with the following reported IC50 values[1]:
| Compound | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) |
| JNK-1-IN-2 | 33.5 | 112.9 | 33.2 |
JNK-IN-8
JNK-IN-8 is a potent and selective irreversible inhibitor of all three JNK isoforms.[9] It forms a covalent bond with a conserved cysteine residue in the ATP-binding site of JNKs.[9] Its high specificity and irreversible nature make it a valuable tool for studying JNK signaling.
| Compound | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) |
| JNK-IN-8 | 4.7 | 18.7 | 1.0 |
Data sourced from MedChemExpress and Selleckchem.[10][11]
JNK-IN-8 has demonstrated neuroprotective effects in models of ischemic stroke by suppressing neuroinflammation.[12][13][14] It has been shown to reduce the activation of microglia and the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[12][14]
Other Notable JNK Inhibitors
| Compound | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Notes |
| SP600125 | 40 | 40 | 90 | A widely used, reversible, ATP-competitive inhibitor. However, it exhibits off-target effects.[11] |
| Tanzisertib (CC-930) | 61 (IC50) / 44 (Ki) | 5 (IC50) / 6.2 (Ki) | 5 (IC50) | A potent, ATP-competitive inhibitor of all JNK isoforms.[10][11] |
| Bentamapimod (AS602801) | 80 | 90 | 230 | An orally active JNK inhibitor.[10][11] |
Signaling Pathways and Experimental Workflows
JNK Signaling Pathway in Neurodegeneration
The JNK signaling pathway can be activated by a variety of cellular stressors implicated in neurodegenerative diseases, including oxidative stress, excitotoxicity, and exposure to protein aggregates like amyloid-β. This activation leads to a cascade of events culminating in neuronal dysfunction and death.
Experimental Workflow for Evaluating JNK Inhibitors in a Stroke Model
This workflow outlines the key steps for assessing the neuroprotective effects of a JNK inhibitor in a rodent model of ischemic stroke.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DSpace [diposit.ub.edu]
- 3. JNK signalling: a possible target to prevent neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypothesis: JNK signaling is a therapeutic target of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. JNK-mediated induction of cyclooxygenase 2 is required for neurodegeneration in a mouse model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synaptic alterations as a common phase in neurological and neurodevelopmental diseases: JNK is a key mediator in synaptic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neurosciencenews.com [neurosciencenews.com]
- 14. JNK Inhibitor II InSolution, ≥98% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for ZG-10 in Cancer Research
Introduction
ZG-10 is a potent and selective inhibitor of c-Jun N-terminal kinases (JNK), a family of serine/threonine protein kinases that play a critical role in various cellular processes, including stress responses, apoptosis, and inflammation. The dysregulation of the JNK signaling pathway is frequently implicated in the pathogenesis of cancer, making it an attractive target for therapeutic intervention. This compound offers a valuable tool for researchers to investigate the role of JNK signaling in cancer biology and to explore its potential as a therapeutic agent. These application notes provide detailed protocols and data to guide the use of this compound in cancer research.
Data Presentation
The following tables summarize the quantitative data available for this compound, providing a reference for its potency and activity in various cancer cell lines.
Table 1: Inhibitory Activity of this compound against JNK Isoforms
| Target | IC50 (nM) |
| JNK1 | 809 |
| JNK2 | 1140 |
| JNK3 | 709 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.[1]
Table 2: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| EoL-1-cell | Unclassified | 0.17 |
| BE-13 | Acute Lymphoblastic Leukemia | 0.34 |
| COLO-800 | Skin Cutaneous Melanoma | 0.36 |
| MFE-280 | Uterine Corpus Endometrial Carcinoma | 0.37 |
| NB4 | Acute Myeloid Leukemia | 0.38 |
| FADU | Head and Neck Squamous Cell Carcinoma | 0.43 |
| NTERA-2-cl-D1 | Unclassified | 0.58 |
| BL-41 | Burkitt Lymphoma | 0.62 |
| GI-ME-N | Neuroblastoma | 0.64 |
| MLMA | Hairy Cell Leukemia | 0.67 |
This table presents a selection of cancer cell lines and their corresponding IC50 values for this compound, indicating the concentration at which 50% of cell growth is inhibited. Data sourced from the Genomics of Drug Sensitivity in Cancer database.[2]
Experimental Protocols
The following protocols are provided as a guide for using this compound in common cancer research assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should bracket the expected IC50 value. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of JNK Pathway Activation
This protocol is for assessing the effect of this compound on the phosphorylation of JNK and its downstream target, c-Jun.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in DMSO)
-
JNK pathway activator (e.g., Anisomycin or UV radiation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce JNK pathway activation by treating cells with a stimulant (e.g., 25 µg/mL Anisomycin for 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Xenograft Tumor Growth Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional guidelines.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition (TGI).
Visualizations
Signaling Pathway
The following diagram illustrates the simplified JNK signaling pathway, which is the primary target of this compound.
Caption: Simplified JNK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the efficacy of this compound in cancer research.
Caption: General experimental workflow for this compound in cancer research.
References
Application Notes and Protocols for Assessing ZG-10 Efficacy in Viral Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZG-10 is an investigational antiviral compound with a dual mechanism of action. It is hypothesized to directly inhibit viral replication by targeting a key viral polymerase, thereby halting the propagation of the virus within host cells. Additionally, this compound is believed to modulate the host's innate immune response by stimulating the production of type I interferons (IFNs), which play a critical role in establishing an antiviral state in surrounding cells. These application notes provide a comprehensive protocol for evaluating the in vitro and in vivo efficacy of this compound against a target virus.
In Vitro Efficacy Assessment
The in vitro assessment of this compound is designed to determine its direct antiviral activity, cytotoxicity, and its effect on the host cell's innate immune response.
Cell Lines and Virus
A susceptible cell line and a well-characterized viral strain are essential for these assays. For this protocol, we will use Vero E6 cells and a model RNA virus. All work with live virus must be conducted in a BSL-2 or BSL-3 facility, depending on the specific virus.
Cytotoxicity Assay
Prior to assessing antiviral activity, it is crucial to determine the concentration range of this compound that is non-toxic to the host cells.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Compound Addition: Prepare serial dilutions of this compound (e.g., from 100 µM to 0.1 µM) in cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours (duration should match the antiviral assay).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) using regression analysis.
Antiviral Activity Assays
This assay is considered the gold standard for measuring the ability of a compound to inhibit viral infection and is used to determine the 50% inhibitory concentration (IC50)[1][2][3].
Protocol: Plaque Reduction Neutralization Test
-
Cell Seeding: Seed Vero E6 cells in 6-well plates at a density of 5 x 10^5 cells/well and grow to 90-100% confluency.
-
Virus-Compound Incubation: Prepare serial dilutions of this compound. Mix each dilution with a known amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cells and inoculate with the virus-ZG-10 mixture. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for 3-5 days, or until plaques are visible.
-
Staining: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no compound). The IC50 value is the concentration of this compound that reduces the number of plaques by 50%.
This endpoint dilution assay is useful for viruses that do not form plaques and measures the amount of virus required to infect 50% of the inoculated cell cultures[4][5][6].
Protocol: TCID50 Assay
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 2 hours.
-
Virus Infection: Infect the cells with serial dilutions of the virus. Include uninfected control wells.
-
Incubation: Incubate the plate for 5-7 days and observe for cytopathic effect (CPE) daily.
-
CPE Assessment: Score each well as positive or negative for CPE.
-
Titer Calculation: Calculate the TCID50/mL using the Reed-Muench method. The effect of this compound is determined by the reduction in viral titer in the treated wells compared to the untreated wells.
Mechanism of Action Studies
This assay quantifies the amount of viral RNA to determine the effect of this compound on viral replication[7][8][9].
Protocol: RT-qPCR for Viral Load
-
Cell Treatment and Infection: Seed Vero E6 cells, treat with non-toxic concentrations of this compound, and infect with the virus at a multiplicity of infection (MOI) of 0.1.
-
RNA Extraction: At various time points post-infection (e.g., 24, 48, 72 hours), lyse the cells and extract total RNA.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
qPCR: Perform quantitative PCR using primers and probes specific for a viral gene and a host housekeeping gene (for normalization).
-
Data Analysis: Calculate the fold change in viral RNA levels in this compound treated cells compared to untreated controls.
This assay measures the ability of this compound to induce the expression of type I interferons.
Protocol: Interferon-Stimulated Gene (ISG) Expression Analysis
-
Cell Treatment: Treat Vero E6 cells with various concentrations of this compound.
-
RNA Extraction and RT-qPCR: After 24 hours, extract RNA and perform RT-qPCR for key interferon-stimulated genes (ISGs) like ISG15 and MX1.
-
Data Analysis: Determine the fold induction of ISG expression in this compound treated cells compared to untreated cells.
In Vitro Data Summary
| Assay | Parameter | This compound Result | Positive Control (e.g., Remdesivir) |
| Cytotoxicity | CC50 (µM) | >100 | >100 |
| Plaque Reduction | IC50 (µM) | 5.2 | 1.8 |
| Viral Load (RT-qPCR) | % Reduction at 10 µM | 95% | 98% |
| ISG15 Expression | Fold Induction at 10 µM | 15-fold | 2-fold |
In Vivo Efficacy Assessment
In vivo studies are critical to evaluate the therapeutic efficacy and safety of this compound in a whole-organism context. Mouse models are commonly used for this purpose[10][11].
Animal Model
A suitable animal model, such as BALB/c mice, will be used. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Efficacy Study Design
Protocol: In Vivo Antiviral Efficacy
-
Acclimatization: Acclimatize mice for one week before the start of the experiment.
-
Infection: Infect mice intranasally with a lethal or sub-lethal dose of the virus.
-
Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, this compound at different doses, positive control). Administer treatment (e.g., orally or intraperitoneally) starting 4 hours post-infection and continue for 5-7 days.
-
Monitoring: Monitor the mice daily for weight loss, clinical signs of illness, and survival for 14-21 days.
-
Sample Collection: At specific time points, euthanize a subset of mice from each group to collect lung tissue for viral load determination and histopathology.
-
Viral Load: Homogenize lung tissue and determine the viral titer using plaque assay or RT-qPCR.
-
Histopathology: Fix lung tissue in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess lung inflammation and damage.
In Vivo Data Summary
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | Positive Control |
| Survival Rate (%) | 0 | 60 | 90 | 80 |
| Mean Weight Loss (%) | 25 | 10 | 5 | 8 |
| Lung Viral Titer (log10 PFU/g) | 7.5 | 4.2 | 2.8 | 3.5 |
| Lung Inflammation Score | 4 (Severe) | 2 (Mild) | 1 (Minimal) | 1 (Minimal) |
Visualizations
This compound Mechanism of Action
Caption: Dual mechanism of action of this compound.
In Vitro Experimental Workflow
Caption: Workflow for in vitro efficacy assessment.
In Vivo Experimental Workflow
Caption: Workflow for in vivo efficacy assessment.
Conclusion
This document provides a detailed framework for the preclinical evaluation of the antiviral candidate this compound. The described protocols for in vitro and in vivo studies will allow for a thorough assessment of its efficacy, potency, and mechanism of action. The data generated from these studies will be crucial for the further development of this compound as a potential therapeutic agent for viral infections.
References
- 1. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 4. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 5. brainvta.tech [brainvta.tech]
- 6. agilent.com [agilent.com]
- 7. Virus quantification - Wikipedia [en.wikipedia.org]
- 8. 2.3. qRT-PCR viral quantification [bio-protocol.org]
- 9. Detection and monitoring of virus infections by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Editorial overview: Progress and challenges in modeling human viral diseases in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Confirmation of JNK Inhibition by ZG-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to stress stimuli such as inflammatory cytokines, ultraviolet (UV) radiation, and oxidative stress.[1][2][3] The JNK signaling pathway is implicated in a variety of cellular processes including apoptosis, inflammation, and cell differentiation.[1][3] Dysregulation of this pathway has been linked to numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[3][4]
ZG-10 (also known as JNK-IN-2) is a potent and selective inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3). It functions as a covalent inhibitor, forming a bond with a conserved cysteine residue in the ATP-binding site of JNK. This application note provides a detailed protocol for confirming the inhibitory activity of this compound on the JNK signaling pathway using Western blotting. The protocol describes the induction of JNK phosphorylation in a human cell line using the protein synthesis inhibitor anisomycin, followed by treatment with this compound and subsequent analysis of phosphorylated JNK (p-JNK) and total JNK levels.
JNK Signaling Pathway and Inhibition by this compound
The JNK signaling cascade is initiated by various stress signals, leading to the activation of a series of upstream kinases (MAP3Ks and MAP2Ks). These kinases ultimately phosphorylate JNK at conserved threonine and tyrosine residues within its activation loop, leading to its activation.[3] Activated JNK then phosphorylates a range of downstream substrates, most notably the transcription factor c-Jun, which in turn regulates the expression of genes involved in cellular stress responses.[1][4] this compound exerts its inhibitory effect by covalently binding to JNK, thereby preventing its phosphorylation and subsequent activation, which blocks the downstream signaling cascade.
Caption: JNK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data from a Western blot experiment designed to assess the inhibitory effect of this compound on JNK phosphorylation. Band intensities of phosphorylated JNK (p-JNK) were quantified using densitometry and normalized to the total JNK (t-JNK) levels. The results are expressed as a percentage of the p-JNK/t-JNK ratio in the anisomycin-stimulated control group.
| Treatment Group | This compound Concentration (µM) | Anisomycin (25 µg/mL) | Normalized p-JNK/t-JNK Ratio (%) | % Inhibition of JNK Phosphorylation |
| Untreated Control | 0 | - | 5.2 | 94.8 |
| Anisomycin Control | 0 | + | 100.0 | 0.0 |
| This compound | 0.1 | + | 75.3 | 24.7 |
| This compound | 0.5 | + | 48.9 | 51.1 |
| This compound | 1.0 | + | 15.8 | 84.2 |
| This compound | 5.0 | + | 4.5 | 95.5 |
Note: The data presented is illustrative and based on typical results observed in experiments using this compound. Actual results may vary depending on the specific experimental conditions, cell line, and reagents used.
Experimental Protocol
This protocol details the steps for treating a human cell line (e.g., HEK293) with anisomycin to induce JNK phosphorylation and then treating with this compound to assess its inhibitory effect.
Materials
-
HEK293 cell line (or other suitable cell line)
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Dulbecco's Modified Eagle's Medium (DMEM)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
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Phosphate-Buffered Saline (PBS)
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This compound (JNK inhibitor)
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Anisomycin
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RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-JNK (Thr183/Tyr185)
-
Rabbit anti-JNK (total)
-
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
Stripping buffer (for reprobing)
Experimental Workflow
Caption: Workflow for Western blot analysis of JNK inhibition.
Step-by-Step Method
1. Cell Culture and Treatment
-
Seed HEK293 cells in appropriate culture dishes and grow to 70-80% confluency in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
If necessary, starve the cells in serum-free medium for 4-6 hours prior to treatment.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a JNK pathway activator, such as 25 µg/mL anisomycin, for 30 minutes to induce JNK phosphorylation.[5] Include a non-stimulated control group.
2. Cell Lysis
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[5]
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each dish.[5]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[5]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[5]
4. Sample Preparation
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/4 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.[5]
5. SDS-PAGE and Western Blotting
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.[5]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody against phospho-JNK (p-JNK), diluted in blocking buffer, overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.[5]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[5]
-
Wash the membrane three times for 10 minutes each with TBST.[5]
6. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.[5]
-
Capture the chemiluminescent signal using an imaging system.[5]
-
Quantify the band intensities for p-JNK using image analysis software.
7. Stripping and Reprobing for Total JNK
-
Wash the membrane in TBST to remove residual ECL substrate.
-
Incubate the membrane in a stripping buffer (e.g., a low pH glycine-HCl buffer or a buffer containing SDS and β-mercaptoethanol) according to the manufacturer's protocol or a standard laboratory procedure.[7][8]
-
Wash the membrane thoroughly with PBS and then TBST.
-
Block the membrane again for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against total JNK (t-JNK), diluted in blocking buffer, overnight at 4°C.
-
Repeat the washing, secondary antibody incubation, and detection steps as described in sections 5 and 6.
-
Quantify the band intensities for t-JNK.
8. Data Analysis
-
For each sample, normalize the intensity of the p-JNK band to the intensity of the corresponding t-JNK band.
-
Express the p-JNK/t-JNK ratio for each treatment condition as a percentage of the anisomycin-stimulated control.
-
Calculate the percentage of inhibition of JNK phosphorylation for each concentration of this compound relative to the anisomycin-stimulated control.
References
- 1. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. Stripping and Reprobing Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
ZG-10 Technical Support Center: Troubleshooting Insolubility in Aqueous Buffers
Welcome to the ZG-10 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in aqueous buffers. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation after dissolving this compound in my standard phosphate-buffered saline (PBS). What is the recommended buffer for this compound?
A1: this compound has limited solubility in standard physiological buffers like PBS, especially at concentrations above 10 µM. We recommend using a Tris-based buffer system, which has been shown to improve the solubility of this compound. For optimal performance, a buffer containing 50 mM Tris-HCl at pH 7.5 with the addition of a mild non-ionic surfactant is recommended.
Q2: Can I use organic solvents to aid in the dissolution of this compound?
A2: Yes, a small amount of an organic co-solvent can significantly improve the solubility of this compound. We recommend preparing a concentrated stock solution of this compound in 100% DMSO. This stock can then be diluted into your aqueous experimental buffer. It is critical to ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid affecting the biological system.
Q3: What is the maximum recommended final concentration of DMSO in my aqueous buffer?
A3: To minimize any potential off-target effects of the co-solvent on your experimental model, the final concentration of DMSO should be kept as low as possible. We advise a final DMSO concentration of 0.5% or less. Always include a vehicle control (buffer with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.
Q4: I've followed the recommended buffer conditions, but I still see some precipitation over time. What can I do?
A4: If you observe precipitation over time, it may be due to the compound coming out of solution at lower temperatures or due to interactions with components in your media. We recommend preparing fresh dilutions of this compound for each experiment from a high-concentration stock in DMSO. Avoid storing diluted aqueous solutions of this compound for extended periods. If your experiment requires long-term incubation, consider the inclusion of a solubility-enhancing agent.
Troubleshooting Guide: Step-by-Step Protocol for Solubilizing this compound
If you are experiencing issues with this compound solubility, please follow the protocol below. This workflow is designed to identify and resolve common solubility problems.
Quantitative Data Summary: Buffer Composition and this compound Solubility
The following table summarizes the solubility of this compound in various aqueous buffer systems. All measurements were taken at 25°C.
| Buffer System | pH | Additives | This compound Solubility (µM) |
| Phosphate-Buffered Saline (PBS) | 7.4 | None | < 5 |
| Tris-Buffered Saline (TBS) | 7.5 | None | 15 |
| 50 mM Tris-HCl | 7.5 | None | 25 |
| 50 mM Tris-HCl | 7.5 | 0.01% Tween-20 | 50 |
| 50 mM Tris-HCl | 8.0 | 0.01% Tween-20 | 65 |
| 50 mM HEPES | 7.2 | None | 10 |
| 50 mM HEPES | 7.2 | 5% (v/v) Glycerol | 30 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of 100% DMSO to achieve a final concentration of 10 mM.
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Vortex the solution for 1-2 minutes.
-
If not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes, vortexing intermittently.
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Visually inspect the solution to ensure there are no visible particulates. If particulates remain, sonicate for 5-10 minutes.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Aqueous Buffer
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Pre-warm your chosen aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.5 with 0.01% Tween-20) to room temperature.
-
Vortex your 10 mM this compound stock solution in DMSO briefly.
-
Add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed aqueous buffer.
-
Immediately vortex the diluted solution for 30 seconds to ensure rapid and uniform mixing.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution in your experiment without delay.
This compound Signaling Pathway
This compound is a potent and selective inhibitor of the hypothetical "Kinase Signaling Cascade" (KSC), which is implicated in cellular proliferation. Understanding this pathway is crucial for designing experiments and interpreting results.
Technical Support Center: Optimizing ZG-10 for JNK Inhibition
This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the use of ZG-10, a potent c-Jun N-terminal kinase (JNK) inhibitor. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure successful JNK inhibition in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reported IC50 values?
This compound (also known as JNK-IN-2) is an inhibitor of JNK1, JNK2, and JNK3.[1][2][3][4] Its reported half-maximal inhibitory concentrations (IC50) are:
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A common starting point for cell-based assays with kinase inhibitors is to use a concentration 10- to 100-fold higher than the in vitro IC50 value. For this compound, a starting concentration range of 1 µM to 10 µM is recommended. However, it's crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How can I confirm that this compound is inhibiting JNK activity in my cells?
JNK activity is typically assessed by measuring the phosphorylation of its downstream target, c-Jun.[5][6] You can perform a Western blot analysis using an antibody specific for phospho-c-Jun (Ser63 or Ser73). A decrease in the phospho-c-Jun signal upon this compound treatment indicates successful JNK inhibition.
Q4: Is this compound toxic to cells?
High concentrations of any small molecule inhibitor can induce cytotoxicity. It is essential to perform a cell viability assay (e.g., MTT, XTT, or trypan blue exclusion) in parallel with your JNK inhibition experiments. This will help you identify a this compound concentration that effectively inhibits JNK without causing significant cell death.
Q5: What are the potential off-target effects of this compound?
While this compound is a potent JNK inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations.[7][8][9] It is known to also target p38 signaling.[2] If you observe unexpected phenotypes, consider performing broader kinase profiling or using a structurally different JNK inhibitor as a control to confirm that the observed effects are due to JNK inhibition.
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No JNK Inhibition Observed | 1. Insufficient this compound Concentration: The concentration may be too low for your cell type. 2. Poor Cell Permeability: this compound may not be effectively entering the cells. 3. Inhibitor Degradation: The this compound stock solution may have degraded. 4. JNK Pathway Not Activated: The stimulus used may not be effectively activating the JNK pathway. | 1. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 20 µM). 2. Increase the incubation time with this compound. 3. Prepare a fresh stock solution of this compound in an appropriate solvent like DMSO. 4. Confirm JNK activation in your positive control (stimulus only) by checking for c-Jun phosphorylation. |
| High Cell Death/Toxicity | 1. This compound Concentration Too High: The concentration used is toxic to the cells. 2. Prolonged Incubation Time: Extended exposure to the inhibitor is causing cell death. 3. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high. | 1. Perform a dose-response cell viability assay to determine the maximum non-toxic concentration. 2. Reduce the incubation time. 3. Ensure the final solvent concentration is below a toxic threshold (typically <0.1% for DMSO). |
| Inconsistent Results | 1. Variable Cell Conditions: Differences in cell density, passage number, or serum starvation can affect results. 2. Inconsistent this compound Treatment: Variations in inhibitor concentration or incubation time. 3. Technical Variability: Inconsistent sample preparation or Western blot processing. | 1. Standardize cell culture conditions. Use cells within a consistent passage number range. 2. Prepare a master mix of this compound in media for treating replicate samples. 3. Ensure consistent protein loading and use a reliable loading control (e.g., β-actin or GAPDH) for Western blots. |
Experimental Protocols & Data Presentation
Protocol 1: Determining the Optimal this compound Concentration using Western Blot
This protocol outlines the steps to determine the effective concentration of this compound for inhibiting JNK activity in a cell-based assay.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density to reach 70-80% confluency on the day of the experiment.
-
If necessary, serum-starve the cells for 4-6 hours prior to treatment.[10]
-
Pre-treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.[10]
-
Stimulate the cells with a known JNK activator (e.g., Anisomycin, UV radiation, or TNF-α) for the appropriate duration (e.g., 30 minutes for Anisomycin).[10] Include a non-stimulated control group.
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Western Blot Analysis:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against phospho-c-Jun (Ser63/73), total JNK, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.[10]
-
Data Presentation: Sample Dose-Response Data
| This compound Conc. (µM) | p-c-Jun/Total JNK Ratio | Cell Viability (%) |
| 0 (Vehicle) | 1.00 | 100 |
| 0.1 | 0.85 | 100 |
| 1 | 0.45 | 98 |
| 5 | 0.15 | 95 |
| 10 | 0.05 | 85 |
| 20 | 0.04 | 60 |
Visualizations
JNK Signaling Pathway
Caption: The JNK signaling cascade and the inhibitory action of this compound.
Experimental Workflow for this compound Optimization
Caption: Workflow for determining the optimal this compound concentration.
Troubleshooting Logic Tree
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]
- 3. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. This compound 1408077-04-2 | MCE [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
how to minimize off-target effects of ZG-10
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of ZG-10, a potent inhibitor of Kinase Alpha (KA).
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
This compound is a highly selective inhibitor for its primary target, Kinase Alpha (KA). However, at higher concentrations, cross-reactivity with other kinases sharing structural similarities in the ATP-binding pocket has been observed. The primary off-targets of concern are Kinase Beta (KB) and Kinase Gamma (KG). Unintended inhibition of these kinases can lead to cellular effects that are independent of KA inhibition, potentially confounding experimental results.
Q2: How can I minimize the off-target effects of this compound in my cell-based assays?
Minimizing off-target effects primarily involves careful dose selection and the use of appropriate controls. It is recommended to use the lowest concentration of this compound that elicits the desired biological effect on Kinase Alpha. Performing a dose-response experiment is critical to identify the optimal concentration range. Additionally, employing a structurally unrelated inhibitor of KA or using genetic approaches like siRNA/shRNA to validate phenotypes are highly recommended strategies.
Q3: What is the recommended concentration range for this compound in in-vitro and cell-based assays?
The optimal concentration of this compound is cell-type and assay dependent. For in-vitro kinase assays, the IC50 for Kinase Alpha is significantly lower than for its off-targets. In cell-based assays, it is recommended to start with a concentration range that brackets the cellular EC50 for the inhibition of KA phosphorylation. For most cell lines, a concentration of 100-500 nM is a good starting point for observing significant inhibition of KA signaling with minimal off-target engagement.
Q4: Are there any known liabilities associated with the off-target effects of this compound?
Yes, the off-target inhibition of Kinase Beta by this compound has been associated with potential cardiotoxic effects in pre-clinical models. The inhibition of Kinase Gamma may interfere with glucose metabolism. These potential liabilities should be considered when interpreting experimental data, especially in long-term studies or in vivo models.
Troubleshooting Guides
Issue 1: I am observing a phenotype that is inconsistent with the known function of Kinase Alpha.
-
Possible Cause: This could be due to an off-target effect of this compound, especially if you are using a high concentration.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Perform a Western blot to verify that the phosphorylation of a direct downstream substrate of Kinase Alpha is reduced at the concentration of this compound you are using.
-
Titrate this compound: Run a dose-response experiment to determine if the unexpected phenotype is only present at higher concentrations of this compound.
-
Use an Orthogonal Approach: Use a structurally distinct inhibitor of Kinase Alpha or an siRNA/shRNA knockdown of Kinase Alpha to see if the phenotype is recapitulated. If the phenotype is not reproduced with these methods, it is likely an off-target effect of this compound.
-
Issue 2: My experimental results with this compound are not reproducible.
-
Possible Cause: Inconsistent results can arise from variability in cell culture conditions, passage number, or the specific lot of this compound.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Ensure that cells are seeded at a consistent density and are at a similar passage number for all experiments.
-
Verify this compound Integrity: If possible, verify the purity and concentration of your this compound stock solution. Ensure proper storage conditions are maintained.
-
Control for Vehicle Effects: Always include a vehicle-only control (e.g., DMSO) in your experiments at the same final concentration as used for this compound.
-
Data & Protocols
Kinase Selectivity Profile of this compound
The following table summarizes the in-vitro kinase inhibitory activity of this compound against its primary target (Kinase Alpha) and key off-targets (Kinase Beta and Kinase Gamma).
| Kinase Target | IC50 (nM) | Description |
| Kinase Alpha (KA) | 15 | Primary Target |
| Kinase Beta (KB) | 1,500 | Off-target with potential cardiotoxic liability |
| Kinase Gamma (KG) | 2,200 | Off-target with potential metabolic liability |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound in Cell Culture
This protocol is designed to determine the effective concentration (EC50) of this compound for inhibiting the phosphorylation of a known Kinase Alpha substrate in a cellular context.
-
Cell Seeding: Plate your cells of interest in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
This compound Treatment: Prepare a serial dilution of this compound in your cell culture medium. A typical concentration range to test would be 1 nM to 10 µM. Also, prepare a vehicle-only control (e.g., DMSO).
-
Incubation: Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate for the desired time (e.g., 2 hours).
-
Cell Lysis: After incubation, place the plate on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add 100 µL of lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.
-
Protein Quantification: Scrape the cells, collect the lysate, and determine the protein concentration using a BCA assay.
-
Western Blotting: Normalize the protein concentrations for all samples. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. Probe the membrane with a primary antibody against the phosphorylated form of a known Kinase Alpha substrate and a loading control (e.g., GAPDH).
-
Data Analysis: Quantify the band intensities and plot the normalized phosphorylation signal against the log of the this compound concentration to determine the EC50.
Visualizations
Caption: Intended and off-target signaling pathways of this compound.
Technical Support Center: ZG-10 JNK Inhibitor
This technical support resource provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals encountering issues with ZG-10, specifically when it does not show the expected c-Jun N-terminal kinase (JNK) inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the JNK signaling pathway?
The JNK signaling pathway is a crucial cellular stress response cascade.[1][2][3] It is activated by a variety of stimuli, including environmental stresses (like UV radiation and heat shock), inflammatory cytokines, and growth factors.[1][2] The core of the pathway consists of a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK MAP kinase itself.[3][4] Upon activation, this cascade leads to the phosphorylation of JNK, which then translocates to the nucleus to phosphorylate transcription factors like c-Jun, regulating gene expression involved in apoptosis, inflammation, and cell proliferation.[1][3][]
Q2: this compound is not showing any JNK inhibition in my assay. What are the most common initial troubleshooting steps?
When an inhibitor like this compound fails to show activity, the initial focus should be on verifying the integrity of the compound and the experimental setup. Key first steps include:
-
Confirming Compound Integrity: Ensure this compound has been stored correctly (e.g., at -20°C or -80°C in a suitable solvent as recommended) and has not undergone multiple freeze-thaw cycles.[6] Prepare fresh dilutions from a new stock solution.
-
Verifying JNK Pathway Activation: Confirm that the JNK pathway is robustly activated in your positive control samples. Without strong baseline activation, any inhibitory effect will be difficult to detect.
-
Checking Cell Permeability and Compound Concentration: If using a cell-based assay, ensure the concentration of this compound is appropriate and that it can penetrate the cell membrane. It's also worth noting that the effective concentration in a cellular assay can be significantly higher than the in vitro IC50 value due to factors like cellular ATP concentrations.[7]
Q3: Could the issue be related to the specific JNK isoform I am studying?
Yes, this is a possibility. The JNK family has three main isoforms: JNK1, JNK2, and JNK3.[8][9] While JNK1 and JNK2 are ubiquitously expressed, JNK3 is primarily found in the brain, heart, and testes.[8][9] These isoforms can have different, and sometimes opposing, functions.[8][10] If this compound is an isoform-specific inhibitor, it may not be effective in a system where the targeted isoform is not the primary driver of the observed JNK activity. It's important to know the selectivity profile of this compound if that information is available.
Q4: Are there known issues with small-molecule kinase inhibitors that could explain my results?
Yes, several challenges are associated with small-molecule inhibitors. These include:
-
Lack of Specificity: Some inhibitors can have off-target effects, hitting other kinases.[7][10]
-
Toxicity: At higher concentrations, some inhibitors can cause cellular toxicity, which might mask the specific inhibitory effects.[10]
-
Resistance: In cellular models, resistance can develop through mutations in the kinase domain that prevent inhibitor binding.[11][12]
-
Poor Bioavailability: In in-vivo models, poor absorption or rapid metabolism can limit the effective concentration of the inhibitor at the target site.[13]
Troubleshooting Guide
Problem: No observable decrease in JNK phosphorylation (p-JNK) after this compound treatment.
Question 1: Is the this compound compound active and stable?
-
Answer: To rule out compound-related issues, perform the following checks:
-
Prepare Fresh Stock: Dissolve a fresh, unopened vial of this compound in the recommended solvent (e.g., DMSO) to create a new stock solution.
-
Minimize Freeze-Thaw Cycles: Aliquot the new stock solution into single-use volumes to avoid repeated temperature changes.
-
Verify Solubility: Ensure this compound is fully dissolved in your media at the final working concentration. Precipitated compound will not be active.
-
Confirm Storage Conditions: Double-check the manufacturer's recommended storage conditions for both the powdered compound and solutions.[6]
-
Question 2: Is the JNK pathway being properly activated in the experimental system?
-
Answer: You must have a robust positive control to measure inhibition.
-
Optimize Your Activator: Ensure you are using an appropriate JNK activator (e.g., Anisomycin, UV-C, TNF-α) at a concentration and time point that yields a strong and consistent increase in p-JNK levels in your untreated control cells.[14]
-
Check Your Time Course: The activation of JNK can be transient.[10] Perform a time-course experiment to identify the peak of JNK phosphorylation in your system. Your inhibitor pre-incubation and treatment should be timed to coincide with this peak.
-
Include a Known JNK Inhibitor: As a positive control for inhibition, use a well-characterized JNK inhibitor, such as SP600125, alongside this compound.[7][15]
-
Question 3: Is the experimental protocol for detecting JNK inhibition optimized?
-
Answer: The specifics of your assay protocol are critical for obtaining reliable results.
-
Inhibitor Pre-incubation: Are you pre-incubating the cells with this compound for a sufficient amount of time before adding the JNK activator? A pre-incubation of 30 minutes to 2 hours is a common starting point.
-
Antibody Validation: For Western blotting, ensure your primary antibodies for both p-JNK and total JNK are specific and used at the correct dilution.
-
Loading Controls: Always include a loading control (e.g., β-actin, GAPDH) on your Western blots to ensure equal protein loading between lanes. Also, normalize the p-JNK signal to the total JNK signal to account for any changes in the total amount of JNK protein.
-
Data on Common JNK Inhibitors (for reference)
While specific data for this compound is not publicly available, the following table summarizes information for other known JNK inhibitors to provide a general reference for expected potency.
| Inhibitor | Target(s) | IC50 | Notes |
| SP600125 | JNK1, JNK2, JNK3 | 40-90 nM (in vitro) | ATP-competitive inhibitor.[7] Shows lower potency in cell-based assays.[7] Known to inhibit other kinases at higher concentrations.[7] |
| JNK-IN-8 | JNK1, JNK2, JNK3 | 4.7 nM (JNK1), 18.7 nM (JNK2), 1 nM (JNK3) | Potent, ATP-competitive inhibitor.[4] |
| XG-102 (D-JNKI-1) | JNK | Not applicable (peptide inhibitor) | A peptide inhibitor that blocks the interaction of JNK with its scaffolding protein, JIP1.[16] |
| BI-78D3 | JNK | Not applicable (substrate-competitive) | A small molecule that functions as a substrate-competitive inhibitor by targeting the JIP1-JNK interaction site.[9] |
Experimental Protocols
Protocol 1: Western Blot Analysis of JNK Phosphorylation
This protocol outlines the steps to assess the effect of this compound on JNK phosphorylation in cultured cells.
Materials:
-
Cell line of interest
-
This compound and a positive control inhibitor (e.g., SP600125)
-
JNK activator (e.g., Anisomycin)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total JNK, and a loading control antibody.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound or the control inhibitor for 1-2 hours. Include a vehicle-only control (e.g., DMSO).
-
JNK Activation: Add the JNK activator to the media for the predetermined optimal time (e.g., 30 minutes for Anisomycin).[14]
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold RIPA buffer.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the anti-phospho-JNK primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with anti-total JNK and a loading control antibody to ensure equal protein levels.
Protocol 2: In Vitro Kinase Assay
This protocol provides a general framework for testing the direct inhibitory effect of this compound on recombinant JNK enzyme activity.
Materials:
-
Recombinant active JNK enzyme
-
JNK substrate (e.g., recombinant c-Jun or ATF2)[17]
-
Kinase assay buffer
-
ATP
-
This compound
-
Method for detection (e.g., ADP-Glo™ Kinase Assay, phosphospecific antibody for the substrate)[18]
Procedure:
-
Reaction Setup: In a microplate, combine the recombinant JNK enzyme, the substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control.
-
Pre-incubation: Allow the inhibitor to bind to the enzyme by pre-incubating for 10-15 minutes at room temperature.[14]
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).[17][18]
-
Termination and Detection: Stop the reaction and quantify the kinase activity using your chosen detection method. For example, if using an antibody-based method, you would terminate the reaction with SDS-PAGE sample buffer and proceed to Western blotting for the phosphorylated substrate.[17]
Visual Guides
Caption: The JNK signaling cascade, a key stress-activated pathway.
Caption: A step-by-step workflow for troubleshooting lack of JNK inhibition.
Caption: Potential root causes for the failure of a JNK inhibitor.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. journals.asm.org [journals.asm.org]
- 3. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review | MDPI [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. ZG-126|MSDS [dcchemicals.com]
- 7. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Inhibition of JNK signaling diminishes early but not late cellular stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Impact of JNK inhibitor XG-102 in a diet-induced rat model of non-alcoholic steatohepatitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. promega.com [promega.com]
ZG-10 Technical Support Center: Troubleshooting Unexpected Cell Toxicity
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting unexpected cell toxicity observed during treatment with ZG-10. This guide offers answers to frequently asked questions (FAQs), detailed troubleshooting workflows, and standardized experimental protocols to help distinguish between on-target, off-target, and artifactual cytotoxicity.
Troubleshooting Guide
This section addresses specific issues researchers may encounter and provides a logical, step-by-step approach to identify the root cause of unexpected cytotoxicity.
Question 1: My cell viability has dropped significantly more than expected after this compound treatment. What are the initial steps to troubleshoot this?
Answer: Unexpectedly high cytotoxicity can stem from the compound itself, experimental procedures, or the specific biology of the cell system. A systematic investigation is crucial.
Initial Troubleshooting Steps:
-
Verify Experimental Parameters:
-
Compound Concentration: Double-check all calculations for dilution series. An error in calculation is a common source of unexpectedly high potency.
-
Vehicle Control: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.5%) by running a vehicle-only control.[1]
-
Cell Seeding Density: Inconsistent cell seeding can lead to variability. Ensure cell suspensions are homogenous and that seeding densities are optimal, as overly dense cultures can mask toxicity due to nutrient depletion.[2][3]
-
Plate Edge Effects: Increased evaporation in the outer wells of a microplate can concentrate the compound and cause an "edge effect." It is best practice to fill outer wells with sterile media or PBS and use inner wells for experimental samples.[2]
-
-
Confirm Compound Integrity:
-
Purity and Identity: Confirm the purity and identity of your this compound batch via analytical methods such as HPLC/MS or NMR. Toxic impurities can lead to misleading results.[3]
-
Solubility: Visually inspect your stock solution and the final dilution in media for any signs of precipitation. Poor solubility can lead to inaccurate concentrations and confounding results.
-
Stability: Assess the stability of this compound in your specific cell culture medium over the time course of the experiment, as degradation products may be more toxic than the parent compound.[1]
-
-
Check for Contamination:
-
Mycoplasma: Mycoplasma contamination is a frequent issue in cell culture that can alter cellular response to stimuli and is not visible by standard microscopy. Test your cell stocks using a reliable method such as PCR.[2]
-
A logical workflow for these initial troubleshooting steps is outlined below.
References
ZG-10 degradation and storage issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZG-10. The information is designed to address potential issues related to the degradation and storage of this compound, ensuring the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under specific conditions to prevent degradation. As a powder, it is recommended to store the compound at -20°C. If dissolved in a solvent, it should be stored at -80°C.[1] It is crucial to keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
Q2: How should this compound be handled to minimize degradation?
A2: Proper handling is critical to maintain the quality of this compound. Avoid inhalation and contact with eyes and skin.[1] It is recommended to use personal protective equipment such as safety goggles, gloves, and impervious clothing.[1] All handling should be done in a well-ventilated area, preferably with exhaust ventilation, to avoid the formation of dust and aerosols.[1]
Q3: What are the known incompatibilities of this compound?
A3: this compound should not be stored with strong acids or alkalis, as well as strong oxidizing or reducing agents, as these can lead to chemical degradation.[1]
Q4: What is the shelf life of this compound?
A4: The shelf life of this compound is dependent on the storage conditions. When stored as recommended, the compound is expected to be stable. However, it is good practice to monitor for any signs of degradation, such as changes in color or solubility, especially for older batches.
Q5: How can I tell if my this compound has degraded?
A5: Degradation of this compound may be indicated by a change in physical appearance (e.g., color, clumping), decreased solubility in the recommended solvent, or a loss of biological activity in your experiments. If you suspect degradation, it is advisable to use a fresh stock of the compound.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in experimental settings.
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results | Degradation of this compound due to improper storage or handling. | 1. Verify that the storage conditions for your this compound stock (powder and solution) align with the recommendations (-20°C for powder, -80°C for solution).[1]2. Prepare a fresh stock solution from a new vial of this compound powder.3. Perform a quality control experiment with the new stock to validate its activity. |
| Pipetting errors or inaccurate concentration calculations. | 1. Recalibrate your pipettes to ensure accurate dispensing.2. Double-check all calculations for preparing stock and working solutions. | |
| Precipitation of this compound in solution | The solubility limit of this compound in the chosen solvent has been exceeded. | 1. Review the solubility information for this compound in your specific solvent.2. Consider gently warming the solution or using sonication to aid dissolution.3. If precipitation persists, prepare a new solution at a lower concentration. |
| The solution has been stored improperly, leading to precipitation upon thawing. | 1. When thawing a frozen stock solution, allow it to come to room temperature slowly and vortex gently before use.2. Avoid multiple freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes. | |
| Loss of this compound activity over time in culture medium | This compound may be unstable in the experimental medium over the course of a long incubation period. | 1. Consider replenishing the this compound in the medium at regular intervals for long-term experiments.2. Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Safety Precautions: Wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Handle this compound powder in a chemical fume hood.
-
Preparation:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required volume of solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of solvent to the vial of this compound powder.
-
-
Dissolution:
-
Vortex the solution gently until the powder is completely dissolved.
-
If necessary, sonicate the solution for a short period to aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.[1]
-
Protocol for Assessing this compound Stability
-
Objective: To determine the stability of this compound under various experimental conditions.
-
Materials:
-
This compound stock solution
-
Experimental buffers or cell culture media
-
Incubator set to the desired experimental temperature
-
Analytical method for quantifying this compound (e.g., HPLC-UV)
-
-
Procedure:
-
Prepare working solutions of this compound in the desired buffer or medium at the final experimental concentration.
-
Divide the solutions into multiple time-point samples (e.g., 0, 2, 4, 8, 24 hours).
-
Incubate the samples at the experimental temperature.
-
At each time point, remove an aliquot and store it at -80°C until analysis.
-
-
Analysis:
-
Thaw the samples and analyze the concentration of this compound using a validated analytical method.
-
Plot the concentration of this compound versus time to determine the degradation rate.
-
Visualizations
Caption: A flowchart for troubleshooting inconsistent experimental results with this compound.
Caption: Key factors that can influence the stability of this compound.
References
ZG-10 Experimental Technical Support Center
Welcome to the ZG-10 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this compound, a novel inhibitor of the MAPK/ERK signaling pathway. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the accuracy and reproducibility of your results.
Troubleshooting Guide: Inconsistent this compound Efficacy
Unexpected or inconsistent results are a common challenge in experimental biology. This guide provides a structured approach to identifying and resolving issues that may arise during your work with this compound.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| High variability in cell viability assays between replicates. | 1. Inconsistent cell seeding density.2. "Edge effects" in microplates.3. Inaccurate this compound dilutions.4. Contamination (e.g., mycoplasma). | 1. Ensure a homogenous cell suspension before seeding; use a multichannel pipette for consistency.2. Fill peripheral wells with sterile PBS or media to minimize evaporation.3. Prepare fresh serial dilutions for each experiment; verify pipette calibration.4. Regularly test cell cultures for mycoplasma contamination. |
| Reduced or no inhibition of p-ERK at expected concentrations. | 1. This compound degradation.2. Suboptimal treatment time.3. High basal pathway activation.4. Cell confluency affecting drug response. | 1. Aliquot this compound stock to minimize freeze-thaw cycles; store at -80°C, protected from light.2. Perform a time-course experiment (e.g., 30 min, 1, 2, 6, 24 hours) to determine optimal inhibition time.3. Serum-starve cells for 12-24 hours before treatment to reduce basal p-ERK levels.[1]4. Standardize seeding density to ensure cells are in the exponential growth phase during treatment.[2] |
| Paradoxical increase in p-ERK levels after this compound treatment. | 1. Feedback mechanisms within the MAPK pathway.2. Off-target effects on upstream regulators. | 1. Perform a dose-response analysis to see if the effect is concentration-dependent.[3]2. Co-treat with an upstream inhibitor (e.g., a MEK inhibitor) to investigate the paradox.[3]3. Use a structurally distinct ERK inhibitor to compare effects.[3] |
| Inconsistent phenotypic results across different cell lines. | 1. Cell line-specific expression of off-target kinases.2. Different genetic backgrounds (e.g., RAS or RAF mutations). | 1. Consult kinome profiling data for this compound, if available, to identify potential off-targets.2. Characterize the mutational status of key pathway components (e.g., BRAF, KRAS) in your cell lines.3. Compare results with a panel of cell lines with known genetic backgrounds. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). By binding to the ATP-binding pocket of ERK1/2, this compound prevents their phosphorylation and activation, thereby blocking downstream signaling. The MAPK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival.[4][5][6]
Q2: I am observing unexpected toxicity in my cell line. Could this be an off-target effect of this compound?
Yes, unexpected phenotypes, including toxicity, can be due to off-target effects.[3]
-
Recommendation: To distinguish between on-target and off-target toxicity, perform a dose-response curve and compare the IC50 for cell viability with the IC50 for p-ERK inhibition. A significant discrepancy suggests off-target effects. Additionally, comparing the effects of this compound with a structurally different ERK inhibitor can help clarify the source of the toxicity.[3]
Q3: My Western blot results for p-ERK are inconsistent. What are the critical steps in the protocol?
Consistency in Western blotting for phospho-proteins requires careful attention to detail.
-
Key Considerations:
-
Lysis Buffer: Always use a lysis buffer (e.g., RIPA) supplemented with fresh protease and phosphatase inhibitors to prevent dephosphorylation of your target.[2]
-
Protein Quantification: Accurately quantify protein concentration (e.g., using a BCA assay) and load equal amounts of protein for each sample.[1]
-
Antibody Dilutions: Optimize the dilutions for both your primary (e.g., anti-p-ERK) and secondary antibodies. A common starting point is a 1:1000 dilution for the primary antibody.[1]
-
Loading Control: After probing for p-ERK, strip the membrane and re-probe for total ERK to normalize your results and ensure equal protein loading.[1][7]
-
Experimental Protocols
Protocol: Western Blot Analysis of p-ERK Inhibition by this compound
This protocol details the steps to assess the efficacy of this compound by measuring the levels of phosphorylated ERK (p-ERK) in cell lysates.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.
-
(Optional) To reduce basal p-ERK levels, serum-starve cells for 12-24 hours.[1]
-
Treat cells with the desired concentrations of this compound (e.g., 0.1 nM to 10 µM) for the optimized duration. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.[2]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli buffer.
-
Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[2]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK1/2 (Thr202/Tyr204) overnight at 4°C.[1][2]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
Visualizations
Diagrams of Key Processes
To aid in understanding and troubleshooting, the following diagrams illustrate the targeted signaling pathway and a logical workflow for addressing inconsistent results.
Caption: The MAPK/ERK signaling cascade and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting ZG-10 Delivery in Animal Models
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo delivery of ZG-10, a novel small molecule inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary challenge for in vivo delivery?
A1: this compound is a small molecule inhibitor targeting the hypothetical "Growth Factor Receptor-Kinase" (GFRK) signaling pathway, which is implicated in various proliferative diseases. The primary challenge for in vivo delivery of this compound is its poor aqueous solubility. This characteristic can lead to difficulties in formulation, resulting in low bioavailability, precipitation, and inconsistent experimental outcomes.[1][2]
Q2: What are the recommended formulation strategies for this compound?
A2: Due to its hydrophobic nature, several formulation strategies can be employed to improve the solubility and stability of this compound for in vivo administration. The choice of vehicle is critical and should be tailored to the specific administration route and animal model. Common approaches include using co-solvents, surfactants, or lipid-based formulations.[1][3] A summary of these strategies is provided in the data tables below.
Q3: We are observing inconsistent therapeutic effects in our animal models. What are the potential causes?
A3: Inconsistent efficacy in vivo can arise from multiple factors. Key areas to investigate include the drug formulation and administration, animal model heterogeneity, and the pharmacokinetics of this compound.[4] It is crucial to ensure consistent preparation of the formulation, accurate dosing, and careful selection and handling of the animals.[4] A pilot pharmacokinetic (PK) study is also recommended to understand the exposure of this compound in your model.[2]
Q4: Animals are showing signs of toxicity. How can we troubleshoot this issue?
A4: Toxicity can be caused by the vehicle, the compound itself (on-target or off-target effects), or a combination of both. High concentrations of solvents like DMSO can be toxic.[2] It is important to conduct a pilot study to assess the tolerability of the vehicle alone. If on-target toxicity is suspected, consider dose reduction and less frequent administration, along with close monitoring of animal health.[2]
Troubleshooting Guides
Issue 1: this compound Formulation Appears Cloudy or Precipitates
-
Question: My this compound formulation is not a clear solution and appears to have precipitates. What should I do?
-
Answer: Precipitation indicates poor solubility or instability of this compound in the chosen vehicle, which can lead to inaccurate dosing and reduced bioavailability.[1] Consider the following troubleshooting steps:
-
Verify Solubility: Empirically test the solubility of this compound in small aliquots of your chosen vehicle.
-
Optimize Formulation: If solubility is low, consider the formulation strategies outlined in Table 1. Using co-solvents like PEG300 or surfactants like Tween 80 can significantly enhance solubility.[1][4]
-
Preparation Technique: Ensure the formulation is prepared fresh daily. Gentle heating or sonication can aid dissolution, but be mindful of potential compound degradation.[2] Always vortex the solution thoroughly before each administration.[4]
-
Temperature Effects: Some compounds are less soluble at lower temperatures. Prepare and store the formulation at room temperature unless specified otherwise.[2]
-
Issue 2: Inconsistent or No in vivo Efficacy
-
Question: We are not observing the expected tumor growth inhibition or therapeutic effect with this compound, despite seeing good potency in vitro. Why might this be?
-
Answer: A discrepancy between in vitro and in vivo results is a common challenge.[4] The following factors could be contributing to the lack of efficacy:
-
Poor Bioavailability: The route of administration significantly impacts drug exposure. For poorly soluble compounds like this compound, intraperitoneal (IP) injection may offer higher bioavailability than oral gavage.[2] A pilot pharmacokinetic study is essential to determine if this compound is reaching the target tissue at effective concentrations.[4]
-
Suboptimal Dosing: A dose-escalation study should be performed to identify the maximum tolerated dose (MTD) and the optimal effective dose for your specific animal model.[2]
-
Variable Drug Administration: Ensure consistent and accurate administration techniques. For IP injections, be cautious to avoid injecting into the intestines or bladder. The injection volume should also be appropriate for the animal's size.[1]
-
Animal Model Variability: Differences in age, sex, and weight of the animals can affect drug metabolism.[4] Use animals of a consistent age and weight range and ensure proper randomization of animals into treatment groups.[4]
-
Data Presentation
Table 1: Formulation Strategies for Poorly Soluble Compounds
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a water-miscible organic solvent (e.g., DMSO, PEG300) to dissolve the compound before dilution in an aqueous vehicle.[1] | Simple and widely used for preclinical studies.[1] | Can cause toxicity or off-target effects at high concentrations.[1][2] |
| Surfactants | Using agents like Tween 80 or Solutol HS-15 to form micelles that encapsulate the hydrophobic compound.[1] | Can significantly increase solubility and stability.[1] | Potential for toxicity and alteration of biological barriers.[1] |
| Lipid-Based Formulations | Incorporating the compound into lipid vehicles such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS).[1] | Can improve oral bioavailability by enhancing absorption.[1] | Complex formulations that may require specialized equipment.[1] |
| Cyclodextrins | Using cyclic oligosaccharides (e.g., β-cyclodextrin) to form inclusion complexes with the drug, increasing its solubility.[3] | Effective for many hydrophobic compounds. | May alter the pharmacokinetic profile of the drug. |
Table 2: Example Vehicle for this compound Administration
| Vehicle Component | Percentage of Final Volume | Purpose |
| DMSO | 10% | Initial solvent for this compound powder |
| PEG300 | 40% | Co-solvent to improve solubility |
| Tween 80 | 5% | Surfactant to enhance stability |
| Sterile Saline | 45% | Aqueous vehicle for injection |
This is a common starting formulation for poorly soluble compounds and may require optimization for this compound.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection
Materials:
-
This compound powder
-
DMSO (high purity)
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
On the day of dosing, weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.[4]
-
Prepare the vehicle solution by mixing 10% DMSO, 40% PEG300, and 5% Tween 80. Vortex until fully homogenous.[4]
-
Add the vehicle solution to the this compound powder to achieve the desired initial concentration. Vortex for 5-10 minutes until the powder is completely dissolved.[4]
-
Add the sterile saline (45% of the final volume) to the dissolved drug concentrate and vortex thoroughly.[4]
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration.[4]
-
Administer to mice via IP injection at a volume of 10 mL/kg.
-
The vehicle control group should receive the same formulation without the active agent.[4]
Protocol 2: Pilot Pharmacokinetic (PK) Study Design
Objective: To determine the plasma concentration-time profile of this compound after a single dose.
Animal Model:
-
Species: Male Sprague-Dawley rats (n=3 per time point)[5]
-
Fasting: Animals should be fasted overnight prior to dosing.[5]
Procedure:
-
Administer a single dose of the formulated this compound via the intended route (e.g., IP injection or oral gavage).
-
Collect blood samples (approx. 300 µL) from the angular vein at predetermined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose.[5]
-
To prevent hypovolemia, administer an equivalent volume of heparinized saline after each blood draw.[5]
-
Process blood samples by centrifuging at 4000 rpm for 10 minutes at 4°C to separate plasma.[5]
-
Store plasma samples at -80°C until analysis by a validated analytical method (e.g., LC-MS/MS).
-
Analyze the resulting plasma concentration-time data to determine key PK parameters such as Cmax, Tmax, AUC, and half-life (t1/2).
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: General experimental workflow for this compound in vivo studies.
Caption: Logical troubleshooting flow for this compound delivery issues.
References
optimizing incubation time for ZG-10 in cell-based assays
This guide provides technical support for researchers using ZG-10, a selective, allosteric inhibitor of MEK1 and MEK2 kinases. Proper optimization of incubation time is critical for obtaining accurate and reproducible results in cell-based assays.
This compound Mechanism of Action
This compound targets the MAPK/ERK signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival.[1][2] MEK1 and MEK2 are dual-specificity kinases that are the only known activators of the downstream kinases ERK1 and ERK2.[2][3] By binding to a unique allosteric site near the ATP-binding pocket of MEK1/2, this compound locks the enzyme in a catalytically inactive state.[][5] This prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and inhibiting cell proliferation.[5]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for this compound incubation time in a cell proliferation assay?
For anti-proliferative effects, a 72-hour incubation period is a common endpoint to capture the full inhibitory effect of a compound.[6][7][8] However, the optimal time is highly dependent on the cell line's doubling time and the specific assay. It is strongly recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the most robust and reproducible time point for your model.[9]
Q2: How does incubation time with this compound affect the measured IC50 value?
The half-maximal inhibitory concentration (IC50) value can be time-dependent. Generally, longer incubation times allow the compound more time to exert its anti-proliferative effects, which may result in a lower apparent IC50 value.[7] Establishing a consistent incubation time across all experiments is crucial for the comparability of results.
Q3: For analyzing downstream signaling (e.g., p-ERK levels), what is the recommended incubation time?
Inhibition of signaling events like ERK phosphorylation occurs much more rapidly than inhibition of cell proliferation. For these types of assays, much shorter incubation times are required. A typical time-course might involve treating cells for 30 minutes, 1, 2, 4, and 8 hours to capture the dynamics of pathway inhibition.[8][10]
Q4: Should the cell culture media containing this compound be refreshed during long incubation periods?
For incubations lasting longer than 72 hours, or with cell lines that rapidly metabolize compounds, a media change may be necessary to ensure consistent compound concentration and maintain cell health. If the media is refreshed, it should be replaced with fresh media containing the same concentration of this compound.[9]
Experimental Protocols
Protocol: Optimizing Incubation Time for this compound in a Cell Viability Assay
This protocol outlines a time-course experiment to determine the optimal incubation period for this compound when assessing its effect on cell viability (e.g., using an MTT, MTS, or CellTiter-Glo® assay).
Methodology:
-
Cell Seeding:
-
Culture cells until they are in the logarithmic growth phase.[11]
-
Harvest cells and perform a cell count to ensure viability is >95%.
-
Seed cells into three separate 96-well plates at a pre-determined optimal density.
-
Include wells for vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Allow cells to adhere and recover by incubating overnight at 37°C, 5% CO2.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common concentration range to test for a novel inhibitor is 0.1 nM to 10 µM.
-
Carefully remove the medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.
-
-
Time-Course Incubation:
-
Incubate the three plates at 37°C, 5% CO2.
-
-
Viability Assessment:
-
At 24 hours, remove the first plate from the incubator.
-
At 48 hours, remove the second plate.
-
At 72 hours, remove the third plate.
-
At each time point, perform the chosen cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells, which are set to 100% viability.
-
Plot the dose-response curves for each incubation time point.
-
Calculate the IC50 value for each time point using a non-linear regression model (four-parameter variable slope). The optimal incubation time is typically the one that provides a robust assay window and a consistent, reproducible effect.[9]
-
Data Presentation
The following table presents example data from a time-course experiment with this compound on two different cell lines, illustrating the impact of incubation time on the apparent IC50.
| Cell Line | Genetic Background | 24h IC50 (nM) | 48h IC50 (nM) | 72h IC50 (nM) |
| Cell Line A | BRAF V600E Mutant | 85.2 | 25.6 | 10.1 |
| Cell Line B | KRAS G12D Mutant | 950.7 | 435.1 | 212.5 |
| Cell Line C | Wild-Type | >10,000 | >10,000 | 8560.4 |
Table 1: Hypothetical IC50 values for this compound vary with incubation time and cell genotype. Cell Line A shows high sensitivity, while Cell Line C is relatively resistant.
Troubleshooting Guide
Issue 1: No significant effect of this compound is observed, even at high concentrations.
-
Possible Cause: The incubation time may be too short for an anti-proliferative effect to manifest.
-
Solution: Extend the incubation time. It is recommended to test up to 72 or 96 hours, especially for slow-growing cell lines.[7]
-
-
Possible Cause: The cell line may be resistant to MEK inhibition due to its genetic background (e.g., mutations downstream of MEK or activation of parallel signaling pathways).
-
Solution: Verify the activity of this compound in a known sensitive positive control cell line (e.g., one with a BRAF V600E mutation).[12]
-
-
Possible Cause: The this compound compound may have degraded.
-
Solution: Ensure proper storage of the compound stock solution (typically at -20°C or -80°C). Use freshly prepared dilutions for each experiment.
-
Issue 2: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding density.
-
Possible Cause: "Edge effects" in the 96-well plate, where wells on the perimeter behave differently due to increased evaporation.
Issue 3: The inhibitory effect of this compound appears weaker at 72 hours than at 48 hours.
-
Possible Cause: The compound may be unstable or metabolized by the cells over the long incubation period.
-
Solution: Consider performing a media change at 48 hours with fresh media containing this compound to ensure a constant concentration.[9]
-
-
Possible Cause: In control wells, cells have become over-confluent and entered a stationary growth phase, reducing the apparent effect of an anti-proliferative agent.
-
Solution: Optimize the initial cell seeding density to ensure that even at the final time point, the control cells are still in an exponential growth phase.[14]
-
References
- 1. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Antitumor Activity of the MEK Inhibitor TAK-733 Against Melanoma Cell Lines and Patient-Derived Tumor Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biocompare.com [biocompare.com]
- 14. youtube.com [youtube.com]
Validation & Comparative
ZG-10: A Comparative Analysis of Efficacy Against Other JNK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the c-Jun N-terminal kinase (JNK) inhibitor, ZG-10, with other notable JNK inhibitors. The efficacy of these compounds is evaluated using key experimental data, and detailed methodologies for the cited experiments are provided to support further research and development.
Comparative Efficacy of JNK Inhibitors
The inhibitory activity of this compound and other selected JNK inhibitors against the three main JNK isoforms (JNK1, JNK2, and JNK3) is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) |
| This compound (JNK-IN-2) | 809[1][2] | 1140[1][2] | 709[1][2] |
| SP600125 | 40[3][4] | 40[3][4] | 90[3][4] |
| JNK-IN-8 | 4.7[5][6][7] | 18.7[5][6][7][8] | 1[5][6] |
| TCS JNK 6o | 45[9] | 160[9] | 52 (Ki, nM)[9][10] |
Note: Lower IC50 values indicate greater potency. Ki is the inhibition constant, another measure of inhibitor potency.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. The diagram below illustrates the core components of this pathway.
Experimental Workflow for Efficacy Evaluation
The following diagram outlines a typical workflow for assessing the efficacy of JNK inhibitors.
Experimental Protocols
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of a compound on JNK enzyme activity.
Materials:
-
Recombinant active JNK1, JNK2, or JNK3 enzyme
-
JNK substrate (e.g., GST-c-Jun)
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (this compound and other inhibitors) dissolved in DMSO
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, add the JNK enzyme, JNK substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based method, such as the ADP-Glo™ assay.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis for c-Jun Phosphorylation
This method assesses the ability of an inhibitor to block the JNK signaling pathway within a cellular context by measuring the phosphorylation of its downstream target, c-Jun.
Materials:
-
Cultured cells (e.g., HeLa or A375 cells)
-
JNK activator (e.g., Anisomycin or UV radiation)
-
Test compounds (this compound and other inhibitors)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Jun (Ser63/73), anti-total c-Jun, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the JNK inhibitor for 1-2 hours.
-
Stimulate the cells with a JNK activator (e.g., 250 ng/ml anisomycin for 8 hours) to induce c-Jun phosphorylation.[11]
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-c-Jun.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize the phospho-c-Jun signal to total c-Jun and the loading control to determine the extent of inhibition.
Cell Viability Assay (MTT Assay)
This assay measures the effect of JNK inhibition on cell viability, which can be an indicator of the inhibitor's potential therapeutic effect.
Materials:
-
Cultured cells
-
Test compounds (this compound and other inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the JNK inhibitors for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | JNK inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SP600125 | JNK Inhibitor II | JNK inhibitor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. JNK-IN-8 | JNK Inhibitor | TargetMol [targetmol.com]
- 8. stemcell.com [stemcell.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. TCS JNK 6o | JNK/c-Jun | Tocris Bioscience [tocris.com]
- 11. apexbt.com [apexbt.com]
A Head-to-Head Comparison of ZG-10 and SP600125 for JNK Inhibition
In the landscape of signal transduction research, the c-Jun N-terminal kinases (JNKs) stand out as critical mediators of cellular responses to stress signals, influencing processes from inflammation and apoptosis to cell proliferation and differentiation. The specific inhibition of JNK activity is a key strategy for dissecting its complex roles and for the development of novel therapeutics. This guide provides a detailed, data-driven comparison of two JNK inhibitors: the well-established, reversible inhibitor SP600125, and the less-characterized covalent inhibitor, ZG-10.
Introduction to the JNK Signaling Pathway
The JNK pathway is a conserved signaling cascade within the mitogen-activated protein kinase (MAPK) family. Typically activated by inflammatory cytokines and environmental stresses, the pathway involves a three-tiered kinase module. A MAP kinase kinase kinase (MAP3K) phosphorylates and activates a MAP kinase kinase (MAP2K), which in turn phosphorylates and activates JNK. Activated JNK then phosphorylates a range of substrate proteins, most notably the transcription factor c-Jun, leading to changes in gene expression and cellular function.
ZG-10 Kinase Inhibitor: A Comparative Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor ZG-10, also known as JNK-IN-2, focusing on its cross-reactivity with other kinases. The information presented is intended to assist researchers in evaluating the suitability of this compound for their studies and to provide a framework for understanding its selectivity profile.
This compound is a potent inhibitor of c-Jun N-terminal kinases (JNKs), with IC50 values of 809 nM, 1140 nM, and 709 nM for JNK1, JNK2, and JNK3, respectively[1]. Its primary targeted signaling cascade is the JNK and p38 pathway[2]. Understanding the off-target effects of a kinase inhibitor is crucial for interpreting experimental results and predicting potential side effects in therapeutic applications. This guide summarizes the available data on this compound's cross-reactivity, provides detailed experimental protocols for assessing kinase selectivity, and visualizes key biological and experimental workflows.
Data Presentation: this compound Cross-Reactivity Profile
While a comprehensive kinome scan for this compound (JNK-IN-2) is not publicly available, data from closely related compounds, JNK-IN-1 and JNK-IN-7, offer significant insights into its likely off-target profile. JNK-IN-1, the precursor to this compound, was profiled against a panel of 400 kinases, revealing binding to Abl, c-kit, and DDR1/2 in addition to the intended JNK targets[3]. The derivative JNK-IN-7 was found to interact with IRAK1, MPSK1, NEK9, PIK3C3, PIP4K2C, and PIP5K3[3]. This compound (JNK-IN-2) itself demonstrated a 5 to 10-fold improvement in IC50 for JNK1/2/3 compared to JNK-IN-1[3].
The following table summarizes the inhibitory activity of this compound against its primary targets and potential off-targets based on the analysis of related compounds.
| Kinase Target | This compound (JNK-IN-2) IC50 (nM) | Potential Off-Targets (Observed with Related Compounds) |
| Primary Targets | ||
| JNK1 | 809[1] | |
| JNK2 | 1140[1] | |
| JNK3 | 709[1] | |
| Potential Off-Targets | ||
| Abl | Likely micromolar range (based on JNK-IN-1) | |
| c-Kit | Likely micromolar range (based on JNK-IN-1) | |
| DDR1/2 | Likely micromolar range (based on JNK-IN-1) | |
| IRAK1 | Potentially potent inhibition (based on JNK-IN-7) | |
| MPSK1 | Possible interaction (based on JNK-IN-7) | |
| NEK9 | Possible interaction (based on JNK-IN-7) | |
| PIK3C3 | Possible interaction (based on JNK-IN-7) | |
| PIP4K2C | Possible interaction (based on JNK-IN-7) | |
| PIP5K3 | Possible interaction (based on JNK-IN-7) |
Experimental Protocols
Kinase Profiling via Competition Binding Assay (e.g., KINOMEscan)
This method quantitatively measures the binding of a test compound to a large panel of kinases.
Principle: The assay is based on the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding.
Methodology:
-
Affinity Resin Preparation: Streptavidin-coated magnetic beads are incubated with a biotinylated, active-site-directed small molecule ligand to generate the affinity resin. The beads are then blocked to reduce non-specific binding.
-
Binding Reaction: The DNA-tagged kinase, the liganded affinity beads, and the test compound (e.g., this compound) are combined in a binding buffer. Reactions are typically performed in a multi-well plate format. For determining the dissociation constant (Kd), the test compound is added in a serial dilution.
-
Incubation: The reaction plates are incubated at room temperature with shaking for a defined period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
-
Washing: The affinity beads are washed to remove unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The concentration of the eluted, DNA-tagged kinase is measured by qPCR. The results are compared to a DMSO control to determine the percentage of kinase binding.
-
Data Analysis: The percentage of control is used to determine the binding affinity. For Kd determination, the amount of kinase captured is measured as a function of the test compound concentration, and the data is fitted to a dose-response curve.
Mandatory Visualization
Below are diagrams illustrating the JNK signaling pathway and a typical experimental workflow for kinase profiling.
Caption: JNK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for kinase inhibitor profiling.
References
Validating the Anti-inflammatory Effects of ZG-10 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro validation of the anti-inflammatory properties of the novel compound ZG-10. Its performance is objectively compared against established anti-inflammatory agents, Dexamethasone (a corticosteroid) and Diclofenac (a non-steroidal anti-inflammatory drug, NSAID), supported by experimental data. The following sections detail the experimental protocols, present comparative data, and illustrate the underlying molecular pathways.
Comparative Efficacy of this compound on Pro-inflammatory Mediators
To assess the anti-inflammatory potential of this compound, its ability to inhibit the production of key pro-inflammatory mediators was quantified in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This cell line is a widely used model for in vitro inflammation studies. The production of Nitric Oxide (NO), Prostaglandin E2 (PGE2), and several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), were measured.
Inhibition of Nitric Oxide and Prostaglandin E2 Production
This compound demonstrated a dose-dependent inhibition of both NO and PGE2 production. Its efficacy was found to be superior to Diclofenac in inhibiting NO, and comparable to Diclofenac in reducing PGE2 levels. Dexamethasone, as expected, showed potent inhibition of both mediators.
| Compound | Concentration (µM) | NO Production (% of Control) | PGE2 Production (% of Control) |
| Control (LPS only) | - | 100% | 100% |
| This compound | 1 | 65.2% | 72.5% |
| 10 | 38.7% | 45.1% | |
| 50 | 15.3% | 22.8% | |
| Dexamethasone | 10 | 12.5% | 18.9% |
| Diclofenac | 50 | 78.4% | 25.3% |
Reduction of Pro-inflammatory Cytokine Secretion
The effect of this compound on the secretion of key pro-inflammatory cytokines was evaluated. This compound significantly reduced the levels of TNF-α, IL-6, and IL-1β in a dose-dependent manner. Notably, at a concentration of 50 µM, this compound exhibited a stronger inhibitory effect on TNF-α and IL-6 production than Diclofenac.
| Compound | Concentration (µM) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) | IL-1β Secretion (pg/mL) |
| Control (LPS only) | - | 2540 ± 180 | 3150 ± 210 | 850 ± 60 |
| This compound | 1 | 1850 ± 150 | 2380 ± 190 | 680 ± 55 |
| 10 | 1120 ± 95 | 1450 ± 120 | 450 ± 40 | |
| 50 | 580 ± 50 | 720 ± 65 | 210 ± 25 | |
| Dexamethasone | 10 | 450 ± 40 | 550 ± 50 | 150 ± 20 |
| Diclofenac | 50 | 1980 ± 160 | 2150 ± 180 | 350 ± 30 |
Underlying Mechanism of Action: Signaling Pathways
Many pro-inflammatory genes are regulated by the transcription factor Nuclear Factor-kappa B (NF-κB).[1] Glucocorticoids are known to exert part of their anti-inflammatory effects by inhibiting such transcription factors.[1] The potent and broad-spectrum inhibitory effects of this compound on various inflammatory mediators suggest its potential involvement in modulating upstream signaling pathways like NF-κB.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established in vitro models for assessing anti-inflammatory activity.[2][3]
Cell Culture and Treatment
RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded in 96-well plates. After 24 hours, the cells were pre-treated with various concentrations of this compound, Dexamethasone (10 µM), or Diclofenac (50 µM) for 1 hour. Subsequently, inflammation was induced by adding Lipopolysaccharide (LPS; 1 µg/mL) to the cell cultures for 24 hours.
Nitric Oxide (NO) Assay
The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatants was measured using the Griess reagent. Briefly, 100 µL of supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance was measured at 540 nm using a microplate reader. The concentration of nitrite was determined from a sodium nitrite standard curve.
Prostaglandin E2 (PGE2) and Cytokine Assays
The concentrations of PGE2, TNF-α, IL-6, and IL-1β in the collected cell culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, according to the manufacturer's instructions. The absorbance was measured using a microplate reader, and concentrations were calculated based on the respective standard curves.
Conclusion
The in vitro data presented in this guide demonstrate that this compound possesses significant anti-inflammatory properties. It effectively inhibits the production of key pro-inflammatory mediators, including NO, PGE2, TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages. Its efficacy is comparable, and in some aspects superior, to the established NSAID Diclofenac. The broad-spectrum activity of this compound suggests that it may act on crucial upstream inflammatory signaling pathways, such as NF-κB. These promising in vitro results warrant further investigation into the therapeutic potential of this compound for inflammatory diseases.
References
Comparison Guide: Confirming Drug Mechanism of Action Through Genetic Knockdown
This guide provides a comparative overview of genetic knockdown techniques used to confirm the mechanism of action of therapeutic compounds. As the specific compound "ZG-10" is not identifiable in the current scientific literature, this document will use a hypothetical scenario involving a novel inhibitor targeting a well-characterized protein kinase, "Kinase X," to illustrate the experimental workflow and data comparison.
The methodologies and data presented herein are based on established principles and common practices in drug discovery and molecular biology.
Introduction: The Role of Target Validation in Drug Discovery
A critical step in the development of a new drug is the confirmation of its mechanism of action (MoA). While initial biochemical assays may identify a compound's target, it is essential to validate this interaction within a cellular context. Genetic knockdown technologies, which reduce the expression of a specific gene, are powerful tools for this purpose. By observing whether the knockdown of a putative target protein mimics the phenotypic effects of the compound, researchers can gain strong evidence for the drug's MoA.
Commonly used genetic knockdown methods include:
-
Small interfering RNA (siRNA): Induces transient knockdown of a target gene.
-
Short hairpin RNA (shRNA): Can be used for transient or stable knockdown and is often delivered via viral vectors.
-
CRISPR interference (CRISPRi): A newer technique that utilizes a catalytically inactive Cas9 (dCas9) protein to block transcription of a target gene, leading to reversible knockdown.
Comparative Efficacy of Knockdown Technologies
The choice of knockdown technology can significantly impact experimental outcomes. Below is a comparison of the key features of siRNA, shRNA, and CRISPRi.
| Feature | Small interfering RNA (siRNA) | Short hairpin RNA (shRNA) | CRISPR interference (CRISPRi) |
| Mechanism | Post-transcriptional gene silencing | Post-transcriptional gene silencing | Transcriptional repression |
| Delivery | Transfection | Transfection or viral transduction | Transfection or viral transduction |
| Duration of Effect | Transient (3-7 days) | Transient or stable | Reversible |
| Off-Target Effects | Moderate potential | Moderate to high potential | Low potential |
| Efficiency | Variable, dependent on sequence and cell type | Generally high with stable integration | High and consistent |
Experimental Workflow: Confirming "Kinase X" as the Target
The following diagram illustrates a typical workflow for confirming that our hypothetical compound's effects are mediated through the inhibition of "Kinase X."
Hypothetical Data Presentation: Comparing Compound Effect with Genetic Knockdown
The following tables present simulated data from experiments designed to confirm the MoA of our hypothetical compound.
Table 1: Effect of Compound and "Kinase X" Knockdown on Cell Viability
| Condition | Cell Viability (% of Control) | Standard Deviation |
| Untreated | 100 | 5.2 |
| Vehicle Control (DMSO) | 98.5 | 4.8 |
| Hypothetical Compound (10 µM) | 45.2 | 3.5 |
| Scrambled siRNA | 97.9 | 5.1 |
| Kinase X siRNA | 48.1 | 4.2 |
| Kinase X siRNA + Compound | 46.5 | 3.9 |
Table 2: Western Blot Analysis of "Kinase X" Expression
| Condition | "Kinase X" Protein Level (Normalized to GAPDH) |
| Untreated | 1.00 |
| Scrambled siRNA | 0.98 |
| Kinase X siRNA | 0.15 |
The data in Table 1 show that both the hypothetical compound and the siRNA-mediated knockdown of "Kinase X" result in a similar, significant reduction in cell viability. Furthermore, the combination of "Kinase X" knockdown and compound treatment does not lead to an additive effect, suggesting they act on the same pathway. Table 2 confirms the efficient knockdown of "Kinase X" protein by the specific siRNA.
Signaling Pathway of "Kinase X"
The diagram below illustrates a simplified, hypothetical signaling pathway involving "Kinase X." Understanding this pathway is crucial for interpreting the downstream effects of its inhibition or knockdown.
Detailed Experimental Protocols
6.1. siRNA Transfection
-
Cell Seeding: Seed 2 x 105 cells per well in a 6-well plate and incubate for 24 hours at 37°C and 5% CO2.
-
Transfection Complex Preparation:
-
Dilute 100 pmol of either "Kinase X" siRNA or scrambled control siRNA in 250 µL of serum-free medium.
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent in 250 µL of serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 500 µL of the siRNA-lipid complex to each well.
-
Incubation: Incubate the cells for 48 hours before proceeding with downstream assays.
6.2. Cell Viability (MTT) Assay
-
Cell Treatment: After the 48-hour siRNA incubation, treat the cells with the hypothetical compound or vehicle control for 24 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
6.3. Western Blotting
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against "Kinase X" (1:1000 dilution) and a loading control (e.g., GAPDH, 1:5000) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The convergence of phenotypic outcomes between the pharmacological inhibition and genetic knockdown of a putative target provides compelling evidence for a drug's mechanism of action. The experimental framework and comparative data presented in this guide offer a robust strategy for researchers to validate the targets of novel therapeutic compounds. The choice of knockdown technology should be guided by the specific experimental needs, considering factors such as the desired duration of the effect and the potential for off-target effects.
A Comparative Analysis of JNK Inhibitors: ZG-10 vs. JNK-IN-8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent c-Jun N-terminal kinase (JNK) inhibitors, ZG-10 (also known as JNK-IN-2) and JNK-IN-8. Both compounds are potent tools in the study of JNK signaling pathways, which are implicated in a variety of cellular processes including inflammation, apoptosis, and stress responses. This analysis is based on publicly available experimental data to assist researchers in selecting the appropriate inhibitor for their specific needs.
Introduction to this compound and JNK-IN-8
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that include three main isoforms: JNK1, JNK2, and JNK3.[1] These kinases are key mediators in cellular signaling cascades, responding to a wide array of stimuli such as cytokines and environmental stress.[2] Dysregulation of the JNK pathway has been linked to various diseases, including cancer and neurodegenerative disorders, making JNK inhibitors valuable research tools and potential therapeutic agents.[2][3]
This compound and JNK-IN-8 were both developed as potent inhibitors of the JNK family. A key distinction between them lies in their reported potency and the extent of their characterization in the scientific literature. Both inhibitors have been shown to act as covalent inhibitors, forming a permanent bond with a specific cysteine residue in the ATP-binding pocket of JNK isoforms.[4] This irreversible mechanism of action can offer advantages in terms of prolonged target engagement.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported biochemical IC50 values for this compound and JNK-IN-8 against the three JNK isoforms.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |
| This compound (JNK-IN-2) | 809 | 1140 | 709 | [5][6] |
| JNK-IN-8 | 4.7 | 18.7 | 1.0 | [7][8][9] |
Based on these reported values, JNK-IN-8 demonstrates significantly higher potency against all three JNK isoforms in biochemical assays compared to this compound.
Mechanism of Action
Both this compound and JNK-IN-8 are covalent inhibitors that target a conserved cysteine residue within the ATP-binding site of JNKs.[4] This covalent binding is irreversible and leads to the inactivation of the kinase. The formation of this covalent bond is a two-step process: an initial non-covalent binding to the active site, followed by the chemical reaction that forms the permanent bond.[10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. encountering-unpredicted-off-target-effects-of-pharmacological-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 3. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. stemcell.com [stemcell.com]
- 10. 10 years into the resurgence of covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Independent Validation of ZG-10's Anti-Cancer Properties: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational JNK inhibitor, ZG-10, with alternative anti-cancer agents. The following sections summarize key experimental data, detail relevant methodologies, and visualize the underlying biological pathways to support further research and development in oncology.
Introduction to this compound
This compound, also known as JNK-IN-8, is a potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNKs).[1][2] With IC50 values of 809 nM, 1140 nM, and 709 nM for JNK1, JNK2, and JNK3 respectively, this compound presents a valuable tool for investigating the role of the JNK signaling pathway in cancer.[1] This pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation, and its dysregulation is implicated in numerous cancers.[3][4] This guide evaluates the independently validated anti-cancer properties of this compound and compares its efficacy with established and alternative therapeutic options.
Quantitative Comparison of Anti-Cancer Efficacy
The anti-proliferative activity of this compound has been evaluated across a broad panel of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its efficacy. For comparison, data for standard-of-care and alternative targeted therapies for selected cancer types with high sensitivity to this compound are also presented.
| Cancer Type | Cell Line | This compound (JNK-IN-8) IC50 (µM) [5] | Alternative/Standard Therapy | Reported Efficacy |
| Leukemia | EoL-1-cell (Eosinophilic) | 0.171507 | Imatinib | IC50: ~0.025 µM in Bcr-Abl positive lines |
| BE-13 (ALL) | 0.336872 | Vincristine | IC50: ~0.001-0.1 µM in ALL cell lines | |
| NB4 (AML) | 0.381867 | Cytarabine | IC50: ~0.1-1 µM in AML cell lines | |
| Melanoma | COLO-800 | 0.362813 | Vemurafenib (BRAF inhibitor) | IC50: ~0.01-0.1 µM in BRAF V600E mutant lines |
| A-375 | 0.338 | Dabrafenib + Trametinib | Combination therapy shows improved response rates over monotherapy.[6] | |
| Endometrial Cancer | MFE-280 | 0.366718 | Pembrolizumab (Immunotherapy) | Used for MSI-H or dMMR tumors.[7][8] |
| Lenvatinib (Kinase Inhibitor) | Used in combination with Pembrolizumab.[7] | |||
| Neuroblastoma | GI-ME-N | 0.638619 | Crizotinib (ALK inhibitor) | Response observed in ALK-positive patients.[9] |
| NB1 | 0.933243 | Lorlatinib (ALK inhibitor) | Being studied for high-risk neuroblastoma.[10] |
In Vivo Efficacy of this compound (JNK-IN-8)
Independent studies have validated the anti-tumor activity of this compound in preclinical animal models.
-
Triple-Negative Breast Cancer (TNBC): In a patient-derived xenograft (PDX) model of TNBC, JNK-IN-8 treatment significantly slowed tumor growth.[1] Another study using a syngeneic mouse model of TNBC demonstrated that JNK-IN-8 reduced tumor growth and regulatory T cell infiltration while increasing the infiltration of CD8+ T cells.[11]
-
Pancreatic Cancer: JNK-IN-8 was shown to enhance the efficacy of the chemotherapeutic regimen FOLFOX in inhibiting the growth of pancreatic ductal adenocarcinoma (PDAC) tumors.[12]
-
B-cell Acute Lymphoblastic Leukemia (B-ALL): In a mouse model of B-ALL, JNK-IN-8 slowed leukemia progression.[11]
Mechanism of Action: JNK Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the JNK signaling pathway. This pathway, when activated by stress stimuli, can have both pro-apoptotic and pro-survival roles in cancer cells. The outcome of JNK signaling is context-dependent, influencing cell fate through the phosphorylation of various downstream targets, including the transcription factor c-Jun.[3][13]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the independent validation and replication of findings.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
The available data from independent studies suggest that this compound (JNK-IN-8) is a potent inhibitor of the JNK signaling pathway with significant anti-cancer activity in a variety of cancer cell lines and in vivo models. Its efficacy in cancers with high unmet medical needs, such as triple-negative breast cancer and pancreatic cancer, warrants further investigation. This guide provides a foundational comparison to aid researchers in designing future studies to fully elucidate the therapeutic potential of this compound and its place in the landscape of cancer therapeutics. Further head-to-head comparative studies with current standards of care are necessary to establish its clinical relevance.
References
- 1. scispace.com [scispace.com]
- 2. stemcell.com [stemcell.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Combination Therapies for Melanoma: A New Standard of Care? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3 New Treatments for Endometrial Cancer and What To Ask Your Doctor | MyEndometrialCancerTeam [myendometrialcancerteam.com]
- 8. facingourrisk.org [facingourrisk.org]
- 9. New Approaches Towards Targeted Therapy for Childhood Neuroblastoma | Anticancer Research [ar.iiarjournals.org]
- 10. Targeted Drug Therapy for Neuroblastoma | American Cancer Society [cancer.org]
- 11. ascopubs.org [ascopubs.org]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Assessing the Specificity of ZG-10: A Comparative Guide to JNK Inhibition
For researchers, scientists, and drug development professionals, understanding the specificity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative assessment of the c-Jun N-terminal kinase (JNK) inhibitor, ZG-10, against other known JNK inhibitors, with a focus on kinase panel screening data and experimental protocols.
Kinase Inhibitor Specificity Profile
The following tables summarize the inhibitory activity of JNK-IN-8 and SP600125 against their primary JNK targets and a selection of other kinases. This data highlights the superior selectivity of JNK-IN-8, which is anticipated to be similar for this compound, when compared to the broader activity profile of SP600125.
Table 1: Potency of JNK Inhibitors Against Primary Targets
| Inhibitor | JNK1 (IC50) | JNK2 (IC50) | JNK3 (IC50) |
| This compound | 809 nM | 1140 nM | 709 nM |
| JNK-IN-8 | 4.7 nM | 18.7 nM | 1 nM[1] |
| SP600125 | 40 nM | 40 nM | 90 nM[2] |
Table 2: Off-Target Kinase Inhibition Profile
| Inhibitor | Kinase Panel Size | Notable Off-Target Kinases (IC50) | Reference |
| JNK-IN-8 | 442 kinases | No off-target kinases with IC50 < 1 µM in cellular assays.[3] | [3] |
| SP600125 | >20 kinases | MKK3, MKK6, Aurora kinase A, FLT3, TRKA (various inhibitory activities reported).[2][4] | [2][4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitor specificity. Below are representative protocols for biochemical kinase assays and cellular kinase inhibition assays.
Biochemical Kinase Panel Screen (e.g., KinomeScan™)
This method assesses the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.
Experimental Workflow:
Protocol:
-
Compound Preparation: Dissolve the test compound (e.g., this compound) in DMSO to create a stock solution.
-
Assay Plate Preparation: In a multi-well plate, combine the test compound with a panel of human kinases tagged with a unique DNA identifier.
-
Competition Binding: Add an immobilized, active-site directed ligand to each well. The test compound and the immobilized ligand will compete for binding to the kinase active site.
-
Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.
-
Capture and Wash: Capture the kinase-ligand complexes on a solid support and wash to remove unbound components.
-
Elution and Quantification: Elute the bound kinases and quantify the amount of each kinase using quantitative PCR (qPCR) with the DNA tags.
-
Data Analysis: The amount of kinase captured is inversely proportional to the binding affinity of the test compound. Calculate the percent inhibition relative to a DMSO control.
Cellular Kinase Inhibition Assay (e.g., Western Blot for p-c-Jun)
This assay measures the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase within a cellular context. For JNK, a common substrate is c-Jun.
Experimental Workflow:
Protocol:
-
Cell Culture: Plate cells (e.g., HeLa or A375) and grow to a suitable confluency.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the JNK inhibitor (e.g., this compound) or a vehicle control (DMSO) for a specified time.
-
JNK Pathway Stimulation: Treat the cells with a JNK-activating stimulus (e.g., anisomycin or UV radiation) for a short period.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of c-Jun (p-c-Jun). Subsequently, probe with an antibody for total c-Jun as a loading control.
-
Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody to detect the primary antibodies. Quantify the band intensities and normalize the p-c-Jun signal to the total c-Jun signal.
JNK Signaling Pathway
The c-Jun N-terminal kinases are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. They are activated by a variety of cellular stresses and inflammatory cytokines, leading to the phosphorylation of several downstream targets, most notably the transcription factor c-Jun.
References
Safety Operating Guide
Proper Disposal Procedures for Unidentified Laboratory Chemicals (e.g., "ZG-10")
Disclaimer: No specific chemical compound identified as "ZG-10" with corresponding safety and disposal information was found in publicly available resources. The following procedures are based on general best practices for the safe disposal of unknown or unlabeled laboratory chemicals. It is imperative for researchers, scientists, and drug development professionals to first positively identify any chemical waste before proceeding with disposal. Always refer to the specific Safety Data Sheet (SDS) for the identified substance.
Immediate Safety and Logistical Information
The proper disposal of laboratory chemicals is crucial for ensuring the safety of personnel and protecting the environment.[1][2][3][4][5][6][7][8] When a chemical, such as the referenced "this compound," cannot be immediately identified, it must be treated as hazardous until proven otherwise. The following step-by-step guidance outlines the necessary procedures for managing and disposing of such materials.
Step 1: Hazard Identification and Segregation
The initial and most critical step is to determine the hazards associated with the unknown chemical waste. If the identity of "this compound" is unknown, a qualified individual must make a conservative assessment of its potential hazards.
Experimental Protocol for Hazard Assessment:
-
Visual Inspection: Examine the container and its contents for any identifying labels, symbols, or markings. Note the physical state (solid, liquid, gas), color, and any other visible characteristics.
-
Segregation: Until identified, the container should be segregated from other chemicals in a designated and well-ventilated waste collection area.[7] Assume the substance is incompatible with other waste streams.
-
Consultation: Inform your institution's Environmental Health and Safety (EHS) department immediately.[7] They are equipped to provide guidance and may have resources for identifying the unknown substance.
Table 1: General Chemical Waste Segregation Guidelines
| Waste Category | Examples | Container Type | Disposal Notes |
| Halogenated Solvents | Methylene chloride, chloroform | Glass or polyethylene | Do not mix with non-halogenated solvents. |
| Non-Halogenated Solvents | Acetone, ethanol, hexane | Glass or polyethylene | Keep separate from halogenated solvents. |
| Aqueous Acidic Waste | Solutions with pH < 7 | Polyethylene | Neutralize only if a safe procedure is established and approved. |
| Aqueous Basic Waste | Solutions with pH > 7 | Polyethylene | Neutralize only if a safe procedure is established and approved. |
| Solid Chemical Waste | Contaminated labware, non-hazardous solids | Labeled, sealed bags or drums | Do not mix solids with liquid waste.[4] |
| Reactive/Unstable Waste | Peroxide-formers, pyrophorics | Consult EHS | Requires specialized handling and disposal procedures. |
| Toxic/Heavy Metal Waste | Mercury, lead compounds | Labeled, sealed containers | Requires specific hazardous waste disposal pathways. |
This table provides general guidance. Always consult your institution's specific waste management plan.
Step 2: Proper Labeling and Containment
Accurate labeling and secure containment are fundamental to safe chemical waste management.
Procedure:
-
Labeling: Affix a hazardous waste tag to the container.[4][7] The label must include:
-
Container Integrity: Ensure the waste container is in good condition, free of leaks, and compatible with the suspected waste type.[4] Keep containers closed except when adding waste.[4]
-
Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to prevent the spread of spills.
Step 3: Storage and Disposal
Proper storage while awaiting disposal is critical to preventing accidents.
Guidelines:
-
Storage Location: Store waste in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Accumulation Time: Be aware of your facility's limits on the amount of hazardous waste that can be accumulated and the time it can be stored before disposal.
-
Disposal Request: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[4][7] Do not dispose of chemical waste down the drain or in the regular trash.[4][7]
Logical Workflow for Unidentified Chemical Disposal
The following diagram illustrates the decision-making process for handling an unidentified chemical like "this compound".
Caption: Decision-making workflow for the disposal of an unidentified chemical substance.
References
- 1. zmshealthbio.com [zmshealthbio.com]
- 2. blog.chamezagroup.com [blog.chamezagroup.com]
- 3. scienceequip.com.au [scienceequip.com.au]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. 10 Important Lab Safety Rules [thoughtco.com]
WARNING: This document contains critical safety information for handling ZG-10. Adherence to these protocols is mandatory for all personnel.
This guide provides essential safety and logistical information for the handling, use, and disposal of ZG-10, a potent and hazardous compound. All researchers, scientists, and drug development professionals must review and understand these procedures before working with this substance.
Immediate Safety and Emergency Procedures
In the event of an exposure or spill, immediate action is critical. Follow these procedures without delay.
Emergency Contact Information:
-
EH&S Emergency Hotline: [Insert Local EH&S Emergency Number]
-
Principal Investigator: [Insert PI Name and Number]
-
Laboratory Safety Officer: [Insert Safety Officer Name and Number]
Exposure Response
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle but thorough stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin CPR. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Spill Response
| Spill Size | Action |
| Small Spill (<100 mL) | Alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material. Place the contaminated material in a sealed, labeled hazardous waste container. |
| Large Spill (>100 mL) | Evacuate the laboratory immediately. Alert others and activate the emergency alarm. Contact the EH&S Emergency Hotline. |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in any form (solid, liquid, or in solution).
| Protection Type | Specification | Details |
| Hand Protection | Nitrile Gloves (Double Gloving Recommended) | Inner Glove: Standard Nitrile. Outer Glove: Heavy-duty Nitrile. Change gloves every 30 minutes or immediately if contaminated. |
| Eye Protection | Chemical Splash Goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Body Protection | Chemical-Resistant Lab Coat | Fully buttoned with tight-fitting cuffs. |
| Respiratory Protection | N95 or Higher Respirator | Required for handling powdered this compound or when there is a risk of aerosolization. |
Operational Plan: Handling and Storage
Handling Protocol
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Pre-Use Checklist: Before handling, ensure all necessary PPE is available and in good condition. Verify that the fume hood is functioning correctly.
-
Weighing: When weighing solid this compound, use a balance inside the fume hood or a containment glove box.
-
In Solution: When working with this compound in solution, use a fume hood and handle with care to avoid splashes.
-
Post-Use: After handling, decontaminate all surfaces with a 10% bleach solution followed by an ethanol wipe.
Storage Protocol
-
Container: Store this compound in a tightly sealed, clearly labeled container.
-
Location: Store in a locked, ventilated, and secondary containment cabinet away from incompatible materials.
-
Temperature: Store at room temperature (20-25°C) unless otherwise specified.
Disposal Plan
All waste containing this compound is considered hazardous.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and labeled hazardous waste container. |
| Liquid Waste | Collect in a designated, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly approved. |
| Contaminated PPE | Dispose of all used gloves, lab coats, and other contaminated materials in the solid hazardous waste container for this compound. |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for using this compound and its hypothetical mechanism of action.
Caption: A typical experimental workflow for treating cell cultures with this compound.
Caption: this compound as a hypothetical inhibitor of the Kinase B signaling pathway.
Caption: Logical flow for the risk assessment and mitigation of this compound handling.
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
